2-Chloro-N-phenethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWGHNQLOXRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157110 | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-95-1 | |
| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13156-95-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-phenethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-phenethylacetamide from Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-phenethylacetamide, a valuable intermediate in organic synthesis. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data for the product.
Introduction
This compound is a chemical compound that serves as a versatile building block in the synthesis of various more complex molecules. Its structure incorporates a reactive chloroacetyl group, making it a suitable precursor for nucleophilic substitution reactions, and a phenethyl moiety, which is a common scaffold in many biologically active compounds. The synthesis described herein involves the reaction of phenethylamine with chloroacetyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.
Reaction Pathway
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Phenethylamine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 equivalent) in dichloromethane. If using a solid base like sodium hydroxide, prepare an aqueous solution (e.g., 2 M). If using a liquid organic base like triethylamine, add it directly to the reaction mixture (1.1-1.2 equivalents).
-
Cooling: Cool the stirred solution of phenethylamine in an ice bath to 0-5 °C.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Phenethylamine | C₈H₁₁N | 121.18 | Colorless liquid | 64-04-0 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Colorless to yellowish liquid | 79-04-9 |
| This compound | C₁₀H₁₂ClNO | 197.66 | Solid | 13156-95-1[1] |
Table 2: Experimental Data for the Synthesis of this compound
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 76-78 °C |
| Solvent for Recrystallization | Ethanol/Water or Toluene |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.05 (s, 2H, COCH₂Cl), 3.60 (q, J = 6.9 Hz, 2H, ArCH₂CH₂ ), 2.85 (t, J = 6.9 Hz, 2H, ArCH₂ CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.8 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 126.8 (Ar-CH), 42.8 (COCH₂Cl), 41.0 (ArCH₂C H₂), 35.5 (ArC H₂CH₂) |
| IR (KBr, cm⁻¹) | 3285 (N-H stretch), 3060, 3030 (C-H aromatic stretch), 2930, 2860 (C-H aliphatic stretch), 1645 (C=O amide I), 1550 (N-H bend, amide II), 750, 700 (C-H aromatic bend) |
| Mass Spectrum (EI) | m/z (%): 197 (M⁺, 20), 105 (100), 91 (45), 77 (30) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenethylamine is a corrosive and toxic amine. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The reaction with chloroacetyl chloride is exothermic. Proper temperature control is crucial to avoid side reactions.
-
The workup involves the use of acid and base. Handle these solutions with care.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) for all chemicals used.
References
An In-depth Technical Guide to 2-Chloro-N-phenethylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-N-phenethylacetamide, a valuable intermediate in organic synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Structure
This compound is a secondary amide derivative characterized by a phenethyl group attached to the nitrogen atom of a chloroacetamide moiety.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide[1] |
| CAS Number | 13156-95-1[1][2] |
| Molecular Formula | C₁₀H₁₂ClNO[1] |
| SMILES String | C1=CC=C(C=C1)CCNC(=O)CCl[3][4] |
| InChI Key | LNWWGHNQLOXRTF-UHFFFAOYSA-N[3] |
Below is a two-dimensional representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data for closely related compounds is available, certain properties for the target compound are predicted values.
| Property | Value | Source |
| Molecular Weight | 197.66 g/mol | [1] |
| Melting Point | Not available (For 2-Chloro-N-phenylacetamide: 136-139 °C) | [5][6] |
| Boiling Point (Predicted) | 340.0 ± 25.0 °C | [6] |
| Density (Predicted) | 1.266 ± 0.06 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| XLogP3 | 2.1 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the acylation of phenethylamine with chloroacetyl chloride. This is a well-established method for amide bond formation, often referred to as the Schotten-Baumann reaction.[3]
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable inert solvent
-
Anhydrous sodium sulfate
-
Deionized water
-
Ethanol and Hexane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the phenethyl moiety, and the methylene group adjacent to the chlorine atom.
-
¹³C NMR will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹).
-
An N-H stretching band for the secondary amide should be observable (around 3300 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
-
Biological and Chemical Reactivity
While specific signaling pathways involving this compound are not extensively documented, compounds containing the chloroacetamide functional group are known to be reactive alkylating agents. This reactivity makes them useful intermediates in the synthesis of more complex molecules. For instance, this compound is used as a reagent in the synthesis of Praziquantel.[7] The biological activity of various chloroacetamide derivatives has been explored, with some exhibiting antimicrobial properties. The presence of the chlorine atom is often crucial for this activity.
References
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13156-95-1 [chemicalbook.com]
- 3. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. PubChemLite - 2-chloro-n-phenethyl-acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 6. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to 2-Chloro-N-phenethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Chloro-N-phenethylacetamide, a key chemical intermediate in the synthesis of the anthelmintic drug Praziquantel. This document consolidates essential chemical identifiers, toxicological data, and a comprehensive experimental protocol for its synthesis. Furthermore, it explores potential biological activities and hypothetical signaling pathways based on related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a synthetic amide that has garnered significant interest as a precursor in pharmaceutical manufacturing.
| Identifier | Value | Reference |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide | |
| CAS Number | 13156-95-1 | |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol |
Toxicological Data
Limited toxicological data is available for this compound. The acute toxicity has been determined in a murine model.
| Parameter | Species | Route of Exposure | Value |
| LD₅₀ | Mouse | Intraperitoneal | 600 mg/kg |
Synthesis of this compound
The primary utility of this compound lies in its role as a key intermediate in the synthesis of Praziquantel. Several methods for its preparation have been documented, with a common approach involving the acylation of phenethylamine.
Experimental Protocol: Synthesis via Acylation of Phenethylamine
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Toluene or Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 equivalent) and a base such as sodium carbonate (1.1 equivalents) or triethylamine (1.2 equivalents) in a suitable solvent like toluene or dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: While maintaining the temperature between 0-5 °C, add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Synthesis Workflow
Potential Biological Activities and Signaling Pathways
While primarily known as a synthetic intermediate, some reports suggest potential biological activities for this compound and related compounds, including anorectic and hepatoprotective effects. However, detailed quantitative data and established mechanisms of action for this specific compound are lacking in the current scientific literature.
Hypothetical Anorectic Signaling Pathway
Some N-acyl ethanolamines, which share structural similarities with this compound, have been shown to exert anorectic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Based on this, a hypothetical signaling pathway for the potential anorectic activity of this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this specific compound.
Potential Hepatoprotective Effects
The hepatoprotective properties of certain compounds are often attributed to their ability to mitigate oxidative stress. This can involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense mechanisms. While not directly demonstrated for this compound, a potential mechanism could involve the modulation of cellular redox balance.
Conclusion
This compound is a compound of significant interest due to its crucial role in the synthesis of Praziquantel. This guide has provided essential information regarding its chemical identity, toxicological profile, and a detailed synthetic protocol. While preliminary indications of biological activity exist, further research is required to elucidate the specific mechanisms and quantitative effects of this molecule. The hypothetical signaling pathways presented herein offer a framework for future investigations into the potential therapeutic applications of this compound and its derivatives.
molecular weight and formula of 2-Chloro-N-phenethylacetamide
This document provides core technical specifications for 2-Chloro-N-phenethylacetamide, intended for researchers, scientists, and professionals in drug development. The data herein is compiled from established chemical databases.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for experimental design, analytical method development, and interpretation of research outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | PubChem[1][2], Chemchart[3] |
| Molecular Weight | 197.66 g/mol | PubChem[1][2] |
| Alternate Molecular Weight | 197.665 g/mol | Chemchart[3] |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide | PubChem[1] |
| CAS Number | 13156-95-1 | PubChem[1] |
Chemical Structure
To visualize the atomic arrangement and bonding of this compound, a logical diagram of its constituent parts is provided below.
References
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
The Evolving Landscape of 2-Chloro-N-phenethylacetamide Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the burgeoning field of 2-Chloro-N-phenethylacetamide derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their potential biological activities. This whitepaper consolidates current research on the anticancer, anti-inflammatory, antimicrobial, and potential anticonvulsant properties of these compounds, presenting a valuable resource for the scientific community.
The guide meticulously summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways, aiming to accelerate further research and development in this promising area of medicinal chemistry.
Introduction
This compound and its derivatives represent a class of organic compounds with a versatile chemical scaffold that has demonstrated a wide spectrum of biological activities. The presence of a reactive chloroacetyl group and a phenethyl moiety allows for diverse structural modifications, leading to compounds with potentially enhanced therapeutic properties. This guide explores the current understanding of these derivatives in several key therapeutic areas.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the acylation of phenethylamine or its substituted analogues with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis
A solution of the appropriately substituted phenethylamine (1 equivalent) in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, is cooled in an ice bath. A base, for example triethylamine (1.1 equivalents), is added to the solution. Chloroacetyl chloride (1.1 equivalents) is then added dropwise with continuous stirring. The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.[1]
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | [2] |
| Phenylacetamide derivative 3d | MDA-MB-468 (breast cancer) | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | PC-12 (pheochromocytoma) | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3c | MCF-7 (breast cancer) | 0.7 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | MCF-7 (breast cancer) | 0.7 ± 0.4 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[4][5][6][7]
Signaling Pathway: Induction of Apoptosis
Studies suggest that phenylacetamide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis.[3][8]
References
- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice | MDPI [mdpi.com]
- 8. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Chloro-N-phenethylacetamide as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, 2-chloro-N-phenethylacetamide stands out as a highly versatile and valuable scaffold. Its unique structural features, comprising a reactive chloromethyl group, a stable amide linkage, and a phenethyl moiety, provide a trifecta of opportunities for chemical modification and elaboration. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its synthesis, its application in the development of bioactive compounds—particularly those targeting the central nervous system (CNS)—and the experimental protocols to evaluate their therapeutic potential.
Synthesis of this compound: A Fundamental Reaction
The most common and straightforward synthesis of this compound involves the acylation of phenethylamine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), diethyl ether, or a biphasic system with water)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization setup)
Procedure:
-
Dissolve phenethylamine (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.
Application in the Synthesis of Bioactive Molecules
The reactivity of the α-chloro group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and heterocyclic systems, leading to the generation of diverse chemical libraries for drug discovery. A prominent application is in the synthesis of compounds with CNS activity, including anticonvulsant, analgesic, anxiolytic, and neuroprotective agents.
Anticonvulsant Derivatives
Derivatives of N-phenylacetamide have shown promise as anticonvulsant agents.[3] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[4][5]
| Compound ID | Modification on this compound Core | Animal Model | Test | ED50 (mg/kg) | Reference |
| A | Replacement of chloro with 1,2,4-triazole and N-phenyl group with α-naphthyl | Mouse | MES | 64.9 | [4] |
| B | α-substituted N-benzylamide of γ-hydroxybutyric acid | Mouse | MES | 54.0 | [5] |
| C | N-(2-hydroxyethyl)stearamide analog | Mouse | MES | 20.5 | [6] |
MES: Maximal Electroshock Test
Analgesic Derivatives
The N-phenethylacetamide scaffold is also found in molecules with analgesic properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.
| Compound ID | Modification | Animal Model | Test | Dose (mg/kg) | Reaction Time (sec) ± SEM (at 60 min) | Reference |
| Control | Vehicle | Rat | Hot Plate | - | 7.25 ± 0.25 | [1] |
| Diclofenac Sodium | Standard Drug | Rat | Hot Plate | 50 | 11.25 ± 0.31 | [1] |
| AKM-2 | 2-chloro-N,N-diphenylacetamide derivative | Rat | Hot Plate | 200 | 11.32 ± 0.34 | [1] |
Anxiolytic and Neuroprotective Derivatives
The versatility of the this compound building block extends to the synthesis of compounds with potential anxiolytic and neuroprotective effects. These are often evaluated in preclinical models that assess anxiety-like behaviors or neuronal cell viability.[7][8]
Experimental Protocols for Biological Evaluation
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][10][11]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
Test compound, vehicle, and positive control (e.g., phenytoin)
-
Saline solution (0.9% NaCl)
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, place the saline-soaked corneal electrodes on the corneas of a mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered protection.
-
Calculate the percentage of protected animals in each group to determine the anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be calculated from a dose-response curve.
Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of compounds.[1][12][13]
Materials:
-
Male Wistar rats (150-200 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the animal on the hot plate
-
Test compound, vehicle, and positive control (e.g., morphine)
Procedure:
-
Record the baseline latency by placing each rat on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to groups of rats.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the reaction latency.
-
An increase in the reaction latency compared to the baseline and the vehicle group indicates an analgesic effect.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[1][14][15]
Materials:
-
Male mice (20-30 g)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software or manual observation
Procedure:
-
Administer the test compound, vehicle, or a standard anxiolytic (e.g., diazepam) to groups of mice.
-
After a set pre-treatment time, place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Neuroprotection Assay using SH-SY5Y Cells
This in vitro assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.[9][10][12]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates and a microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).
-
Incubate for a further 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.
Visualizing Pathways and Processes
Signaling Pathways in Anticonvulsant Action
The following diagram illustrates the two primary mechanisms of action for many anticonvulsant drugs, which are potential targets for derivatives of this compound.
Experimental Workflow: From Synthesis to In Vivo Testing
This diagram outlines a typical workflow for the discovery and initial evaluation of a new bioactive compound derived from this compound.
Logical Relationships: Structure-Activity Relationship (SAR)
This diagram illustrates a simplified logical relationship for SAR studies, showing how modifications to the core scaffold can influence biological activity.
Conclusion
This compound is a foundational building block in medicinal chemistry, offering a straightforward entry point for the synthesis of a vast array of potentially therapeutic compounds. Its utility is particularly evident in the development of novel CNS agents. By leveraging the reactivity of its chloroacetyl group, chemists can readily introduce diverse functionalities, leading to compounds with anticonvulsant, analgesic, anxiolytic, and neuroprotective properties. The experimental protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this versatile scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure holds significant promise for the future of neuropharmacology.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. 3.5. Neuroprotective Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-phenethylacetamide is a chemical compound belonging to the class of alpha-haloacetamides. This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, ranging from analgesic and anti-inflammatory to antimicrobial properties. This technical guide provides an in-depth review of the current research on this compound and related compounds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates the proposed mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction. This involves the acylation of phenethylamine with chloroacetyl chloride.[1] Alternative methods such as Friedel-Crafts alkylation have also been reported.[1]
Detailed Synthetic Protocol:
A typical laboratory-scale synthesis involves the dropwise addition of chloroacetyl chloride to a cooled solution of phenethylamine, often in the presence of a base like triethylamine or in a biphasic system with an aqueous base to neutralize the hydrogen chloride byproduct.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or extraction, followed by washing and recrystallization to yield the purified this compound.[2]
Biological Activities and Quantitative Data
Research has primarily focused on the analgesic and antimicrobial activities of this compound and its derivatives.
Analgesic Activity
While specific quantitative data for the parent compound is limited in the reviewed literature, studies on closely related 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic potential. The hot plate test is a common in vivo model used to evaluate centrally acting analgesics.
Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives [3]
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (0 min) | Mean Reaction Time (seconds) ± SEM (60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 | - |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 | - |
| AKM-1 | 200 | 7.28 ± 0.26 | - |
| AKM-2 | 200 | 7.32 ± 0.29 | - |
| AKM-3 | 200 | 7.30 ± 0.28 | - |
Data from a study on 2-chloro-N,N-diphenylacetamide derivatives, not this compound.
Antimicrobial Activity
Various N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) are key quantitative measures of antimicrobial efficacy.
Table 2: Antimicrobial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against Klebsiella pneumoniae [4]
| Strain | MIC (µg/mL) |
| K. pneumoniae (Clinical Isolates) | 512 |
Table 3: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus [5]
| Strain | MIC (µg/mL) | MFC (µg/mL) |
| Aspergillus flavus (Various Strains) | 16 - 256 | 32 - 512 |
Experimental Protocols
Hot Plate Test for Analgesic Activity
This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response in animals.[3]
Procedure:
-
Apparatus: A hot plate apparatus with a precisely controlled surface temperature is used.
-
Animals: Mice or rats are typically used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment before the experiment.
-
Baseline Measurement: The initial reaction time of each animal to the heated surface (e.g., licking paws, jumping) is recorded.
-
Compound Administration: The test compound (e.g., a derivative of this compound) or a control is administered, typically via intraperitoneal injection.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90 minutes), the reaction time of each animal on the hot plate is measured again.
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
Procedure:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Mechanisms of Action and Signaling Pathways
Analgesic Activity: Cyclooxygenase (COX) Inhibition
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Docking studies with 2-chloro-N,N-diphenylacetamide derivatives suggest a similar mechanism of action.[8]
Caption: Proposed mechanism of analgesic action via inhibition of the cyclooxygenase pathway.
Antifungal Activity: Ergosterol Binding and DNA Synthesis Inhibition
The antifungal mechanism of 2-chloro-N-phenylacetamide is proposed to involve binding to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption. Additionally, it may inhibit DNA synthesis.[5]
Caption: Proposed antifungal mechanism of action of 2-chloro-N-phenylacetamide.
Antibacterial Activity: Potential Inhibition of Penicillin-Binding Proteins
The antibacterial action of some acetamide derivatives is suggested to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[4]
Caption: Putative antibacterial mechanism involving the inhibition of penicillin-binding proteins.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. While quantitative data on the parent compound is still emerging, research on its derivatives has demonstrated significant analgesic and antimicrobial potential. The proposed mechanisms of action, including COX inhibition for analgesia and targeting of the cell membrane and essential enzymes for antimicrobial effects, provide a solid foundation for further investigation and optimization. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of this compound-based therapeutics.
References
- 1. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
Safety and Handling Precautions for 2-Chloro-N-phenethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-N-phenethylacetamide (CAS RN: 13156-95-1). The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| CAS Number | 13156-95-1 | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 67-70°C | [2] |
| Boiling Point | 379°C | [2] |
| Density | 1.145 g/cm³ | [2] |
| Flash Point | 183°C | [2] |
| pKa | 13.94 ± 0.46 (Predicted) | [2] |
Toxicological Data
The toxicological profile of this compound indicates that it is a hazardous substance. A summary of the available acute toxicity data is provided in Table 2.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Rodent - mouse | 600 mg/kg | Details of toxic effects not reported other than lethal dose value. |
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, along with the corresponding hazard statements, is detailed in Table 3.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 3 | H301: Toxic if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1][3] |
GHS Label Elements:
-
Pictograms:
-
Skull and crossbones (for Acute Toxicity)
-
Exclamation mark (for Skin/Eye Irritation and Respiratory Irritation)
-
-
Signal Word: Danger[1]
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key stages of safe handling, from receipt of the chemical to its final disposal.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.[3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Eyewash stations and safety showers must be readily available.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3] Store refrigerated.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocols for Toxicity Testing (Generalized)
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)
-
Principle: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The goal is to estimate the LD50 and its confidence interval.
-
Methodology:
-
Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dosing Procedure: The test starts with a dose estimated to be just below the expected LD50. If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
-
Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology:
-
Animals: Albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 g for a solid) is applied to a small area of skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
-
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
-
Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.
-
Methodology:
-
Animals: Albino rabbits are generally used.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.
-
Conclusion
This compound is a hazardous chemical that requires careful handling to minimize the risk of exposure. Researchers and laboratory personnel must be fully aware of its toxicological properties and adhere to the safety precautions outlined in this guide. The use of appropriate engineering controls, personal protective equipment, and proper disposal methods is essential for ensuring a safe working environment. In the absence of detailed published toxicological studies, a cautious approach based on its GHS classification is strongly recommended.
References
An In-depth Technical Guide to the Electrophilic Reactivity of the Alpha-Chloro Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alpha-chloro position adjacent to a carbonyl group or other electron-withdrawing functionalities exhibits significant electrophilic reactivity, rendering it a key synthon in organic chemistry and a crucial reactive center in the design of targeted covalent inhibitors. This guide provides a comprehensive technical overview of the principles governing the reactivity of this position, including detailed reaction mechanisms, influencing factors, and its application in drug development. Quantitative data on reaction yields are presented, alongside detailed experimental protocols for the synthesis of α-chloro compounds. Furthermore, key biological signaling pathways where α-chloro electrophiles play a critical role as inhibitors are visualized, offering insights for the design of novel therapeutic agents.
Core Principles of Electrophilic Reactivity at the Alpha-Chloro Position
The carbon atom at the alpha-position to an electron-withdrawing group, such as a carbonyl, amide, or sulfoxide, becomes electrophilic when substituted with a chlorine atom. This electrophilicity arises from the inductive effect of the adjacent electron-withdrawing group, which polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. The primary mechanism by which these compounds react is through a bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Reaction Mechanism
The SN2 reaction at the alpha-chloro position is a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside of the carbon-chlorine bond. This backside attack leads to an inversion of stereochemistry at the alpha-carbon. The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.
Factors that influence the rate of the SN2 reaction include:
-
Steric Hindrance: Increased steric bulk around the alpha-carbon hinders the approach of the nucleophile, slowing down the reaction rate.
-
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles favor the SN2 reaction.
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.
Neighboring Group Participation
In certain cases, the reactivity of the alpha-chloro position can be significantly enhanced by the presence of a neighboring group with lone pair electrons, such as a sulfur atom in an α-chloro thioether. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, involves the intramolecular attack of the neighboring group to displace the chloride ion, forming a cyclic intermediate (e.g., a thiiranium ion). This intermediate is then opened by an external nucleophile. NGP often leads to a retention of stereochemistry and a significant rate enhancement compared to a standard SN2 reaction. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl due to the participation of the neighboring sulfur atom.[1]
Synthesis of Alpha-Chloro Carbonyl Compounds
The preparation of α-chloro ketones and amides is a fundamental transformation in organic synthesis. Several methods have been developed, with the choice of reagent often depending on the desired regioselectivity and the substrate's functional group tolerance.
Alpha-Chlorination of Ketones
A common method for the α-chlorination of ketones involves the use of a chlorinating agent in the presence of a catalyst.
Table 1: Yields of α-Chlorination of Various Ketones [2]
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | α-Chloroacetophenone | 85 |
| 2 | Cyclohexanone | 2-Chlorocyclohexanone | 80 |
| 3 | Cyclopentanone | 2-Chlorocyclopentanone | 78 |
| 4 | Cyclohex-2-en-1-one | 2-Chlorocyclohex-2-en-1-one | 75 |
| 5 | 2-Acetyl-naphthalene | 2-(Chloroacetyl)naphthalene | 82 |
| 6 | Indanone | 2-Chloroindanone | 88 |
| 7 | α-Tetralone | 2-Chloro-α-tetralone | 86 |
Synthesis of Alpha-Chloroamides
α-Chloroamides are valuable intermediates and can be synthesized through the reaction of an amine with chloroacetyl chloride.
Experimental Protocols
General Procedure for α-Chlorination of Ketones using Acetyl Chloride and Ceric Ammonium Nitrate (CAN)[2]
A solution of the ketone (1 mmol) in acetonitrile (10 mL) is treated with acetyl chloride (1.2 mmol) and a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol). The reaction mixture is stirred at room temperature for 4-7 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding α-chloro ketone.
General Procedure for the Synthesis of α-Chloroamides
To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.1 equiv) at 0 °C. Chloroacetyl chloride (1.1 equiv) is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-chloroamide, which can be further purified by recrystallization or column chromatography.
Visualization of Reaction Mechanisms and Signaling Pathways
SN2 Reaction at the Alpha-Chloro Position
The following diagram illustrates the concerted backside attack of a nucleophile on an α-chloro ketone.
Caption: SN2 reaction mechanism at an alpha-chloro ketone.
Neighboring Group Participation by Sulfur
The participation of a neighboring sulfur atom in the displacement of a chloride ion is depicted below.
Caption: Neighboring group participation by a sulfur atom.
Application in Drug Development: Covalent Inhibitors
The electrophilic nature of the alpha-chloro position makes it an ideal "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue, often a cysteine or serine, in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases.
Inhibition of Cysteine Proteases
α-Chloroacetamides are effective irreversible inhibitors of cysteine proteases.[3] The sulfur atom of the active site cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the α-chloroacetamide, displacing the chloride ion, and forming a stable thioether linkage.
Role in Signaling Pathways: RIPK1-Mediated Necroptosis
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death.[4][5] The kinase activity of RIPK1 is crucial for the initiation of the necroptotic signaling cascade. Small molecule inhibitors targeting the kinase domain of RIPK1 have shown therapeutic potential in inflammatory diseases.[6][7] While not exclusively α-chloro compounds, the principles of covalent inhibition are being explored for developing potent and selective RIPK1 inhibitors. An α-chloro ketone warhead could be incorporated into a RIPK1 inhibitor scaffold to target a nucleophilic residue in the ATP-binding pocket.
The following diagram illustrates a simplified signaling pathway for TNF-induced necroptosis mediated by RIPK1.
Caption: Simplified TNF-induced RIPK1-mediated necroptosis pathway.
Conclusion
The electrophilic reactivity of the alpha-chloro position provides a versatile tool for organic synthesis and a powerful strategy for the design of targeted covalent inhibitors. A thorough understanding of the underlying reaction mechanisms, including SN2 and neighboring group participation, is essential for predicting and controlling the outcomes of reactions involving these functionalities. The application of α-chloro electrophilic warheads in drug discovery, particularly in the development of protease inhibitors, highlights the significance of this chemical motif in addressing various diseases. Future research in this area will likely focus on the development of more selective and potent covalent inhibitors and the exploration of their therapeutic potential in a wider range of biological pathways.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Chloro-N-phenethylacetamide as a versatile electrophile in nucleophilic substitution reactions. This compound serves as a valuable building block for the synthesis of a variety of N-phenethylacetamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies and provide a foundation for further synthetic exploration.
Introduction
This compound is a bifunctional molecule featuring a reactive C-Cl bond, making the alpha-carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of diverse functional groups through substitution of the chlorine atom. The phenethyl group provides a scaffold that is present in numerous biologically active compounds, making the products of these reactions attractive for screening in drug development programs. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from representative nucleophilic substitution reactions using this compound and its analogs. These examples highlight the variety of nucleophiles, solvents, bases, and reaction conditions that can be employed.
Table 1: Nucleophilic Substitution with Amine Nucleophiles
| Electrophile (Eq.) | Nucleophile (Eq.) | Base (Eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide (1.0) | m-Aminobenzamide (0.7) | Calcium Carbonate (1.8) | DMF | 60 | 4 | 2-(3-Carbamoyl-phenylamino)-N-(3,4-dimethoxyphenethyl)acetamide | Not Specified | [1] |
| 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide (1.0) | 2-Amino-4-chlorobenzamide (0.8) | Magnesium Oxide (1.1) | DMF | 90-100 | 4.5 | 2-(2-Carbamoyl-5-chloro-phenylamino)-N-(3,4-dimethoxyphenethyl)acetamide | Not Specified | [1] |
| N-(2-phenyl)ethyl-2-chloroacetamide (1.0) | Aminoacetaldehyde dimethyl acetal (1.4) | Sodium Carbonate (0.75) | MIBK/Water | 90 | 5 | N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride | 69.7 | [2] |
Note: In some reactions, sodium iodide is added as a catalyst to facilitate the substitution by in-situ formation of the more reactive iodo-acetamide intermediate.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol is a generalized procedure based on the reaction of 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide with an amino-benzamide derivative.[1]
Materials:
-
This compound derivative
-
Amine nucleophile
-
Base (e.g., Calcium Carbonate, Magnesium Oxide)
-
Sodium Iodide (optional, as catalyst)
-
Dimethylformamide (DMF)
-
Chloroform
-
10% Hydrochloric acid
-
5% aqueous Sodium Carbonate solution
-
5% aqueous Sodium Sulfite solution
-
Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask, add the this compound derivative, the amine nucleophile, the base, and sodium iodide (if used) in dimethylformamide.
-
Stir the mixture at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 4-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add chloroform and water to perform an extraction.
-
Separate the organic layer and wash sequentially with 10% hydrochloric acid, water, 5% aqueous sodium carbonate solution, 5% aqueous sodium sulfite solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes a reaction under phase-transfer conditions, which can be advantageous when dealing with reactants with different solubilities.[2]
Materials:
-
N-(2-phenyl)ethyl-2-chloroacetamide
-
Nucleophile (e.g., Aminoacetaldehyde dimethyl acetal)
-
Base (e.g., Sodium Carbonate)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium chloride)
-
Organic solvent (e.g., Methyl isobutyl ketone - MIBK)
-
Water
-
Dichloromethane
-
Dry Hydrogen Chloride gas
Procedure:
-
In a reaction vessel, combine the N-(2-phenyl)ethyl-2-aminoacetamide (formed in situ or pre-synthesized), sodium carbonate, and tetrabutylammonium chloride in a mixture of methyl isobutyl ketone and water.
-
Heat the mixture to 90°C.
-
Add the chloro-reagent (in this example, chloroacetaldehyde dimethyl ether, which is analogous to using this compound with an amine) dropwise as a solution in methyl isobutyl ketone.
-
Maintain the reaction at 90°C for 5 hours.
-
After cooling to room temperature, separate the aqueous layer.
-
Wash the organic layer with water.
-
Evaporate the organic solvent to dryness to obtain the crude product.
-
For salt formation, dissolve the crude product in dichloromethane and bubble dry hydrogen chloride gas through the solution at 0-5°C until the pH is 1-2.
-
Filter the resulting precipitate, wash with a small amount of cold dichloromethane, and dry to obtain the final product.
Visualizations
Caption: General workflow for amine nucleophilic substitution.
Caption: The Sɴ2 mechanism of the substitution reaction.
References
Application of 2-Chloro-N-phenethylacetamide in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-phenethylacetamide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, incorporating a reactive chloroacetamide moiety and a phenethyl group, allows for diverse cyclization strategies, making it a key precursor in the construction of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including isoquinolines, thieno[2,3-b]pyridines, and benzodiazepines.
Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are core structures in many natural products and pharmacologically active molecules.[1][2][3] this compound, as a β-arylethylamide, is an ideal substrate for this intramolecular electrophilic aromatic substitution reaction.[1][3] The reaction typically involves cyclization promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3]
Application Note:
The Bischler-Napieralski reaction of this compound leads to the formation of 1-(chloromethyl)-3,4-dihydroisoquinoline. The presence of the chloromethyl group at the 1-position provides a reactive handle for further functionalization, enabling the synthesis of a wide array of substituted isoquinoline derivatives. The reaction is particularly effective with electron-rich aromatic rings, although it can be achieved with unsubstituted phenyl groups under appropriate conditions.[2]
Reaction Scheme:
Caption: General scheme for the Bischler-Napieralski reaction of this compound.
Experimental Protocol: Synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1-(chloromethyl)-3,4-dihydroisoquinoline by column chromatography on silica gel or by vacuum distillation.
| Reactant | Molar Eq. | Reagent | Conditions | Product | Yield |
| This compound | 1.0 | POCl₃ | Toluene, Reflux, 2-4h | 1-(Chloromethyl)-3,4-dihydroisoquinoline | Moderate to Good |
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
While a direct Pictet-Spengler reaction with this compound is not conventional, a modified approach can be envisioned. The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[4][5] A plausible strategy involves the initial reduction of the amide functionality in this compound to the corresponding amine, followed by a Pictet-Spengler reaction with an appropriate carbonyl compound.
Application Note:
This two-step approach allows for the synthesis of a variety of substituted tetrahydroisoquinolines. The choice of reducing agent for the amide and the carbonyl compound in the subsequent Pictet-Spengler reaction dictates the final substitution pattern of the heterocyclic product. This pathway highlights the versatility of this compound as a starting material for more complex molecular architectures.
Logical Workflow:
Caption: A potential workflow for the synthesis of tetrahydroisoquinolines from this compound.
Synthesis of Thieno[2,3-b]pyridines
This compound can be utilized as a key building block for the synthesis of thieno[2,3-b]pyridine derivatives, which are known for their diverse pharmacological activities.[6] This synthesis involves the reaction of a 2-mercaptonicotinonitrile derivative with this compound, followed by an intramolecular cyclization.
Application Note:
The initial step is a nucleophilic substitution where the thiol group of the 2-mercaptonicotinonitrile displaces the chlorine atom of this compound. The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to afford the thieno[2,3-b]pyridine core. This methodology allows for the construction of complex, fused heterocyclic systems with potential applications in drug discovery.
Reaction Scheme:
Caption: General scheme for the synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-N-phenethyl-thieno[2,3-b]pyridine-2-carboxamide Derivatives
This protocol is adapted from the general procedure for the synthesis of related thieno[2,3-b]pyridines.[6]
Materials:
-
This compound
-
Appropriately substituted 2-mercaptonicotinonitrile
-
Triethylamine (TEA) or Sodium Ethoxide (NaOEt)
-
Ethanol
-
Standard glassware for organic synthesis
Step 1: Synthesis of the Intermediate 2-((3-cyano-pyridin-2-yl)thio)-N-phenethylacetamide
-
To a solution of the 2-mercaptonicotinonitrile derivative (1.0 eq) in ethanol, add this compound (1.0 eq).
-
Add a catalytic amount of triethylamine (TEA).
-
Heat the reaction mixture at reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the Thieno[2,3-b]pyridine
-
Suspend the intermediate from Step 1 in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq).
-
Heat the mixture at reflux for 2-4 hours, during which the product precipitates.
-
Cool the mixture, collect the solid by filtration, wash with ethanol, and dry to obtain the desired 3-amino-N-phenethyl-thieno[2,3-b]pyridine-2-carboxamide derivative.
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Yield |
| This compound | 2-Mercaptonicotinonitrile | 1. TEA, EtOH, Reflux2. NaOEt, EtOH, Reflux | Stepwise | 3-Amino-N-phenethyl-thieno[2,3-b]pyridine-2-carboxamide | Good |
Synthesis of Benzodiazepines
While direct synthesis from this compound is not explicitly detailed in the provided search results, the chloroacetamide moiety is a key pharmacophore in the synthesis of benzodiazepines.[7][8] A common route involves the reaction of a 2-amino-benzophenone with a chloroacetyl chloride to form a 2-(chloroacetamido)benzophenone, which is then cyclized. A hypothetical route starting from this compound could involve a Friedel-Crafts acylation or a related C-C bond-forming reaction, though this is less conventional. A more plausible connection is the use of the chloroacetamide fragment itself as a key synthon.
Application Note:
The synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam) often starts from 2-amino-5-chlorobenzophenone, which is acylated with chloroacetyl chloride.[8] The resulting 2-chloroacetamido-5-chlorobenzophenone is then cyclized with ammonia or a source of ammonia like hexamethylenetetramine.[7] Although this compound is not a direct precursor in this specific sequence, its structural component, the chloroacetyl group, is fundamental to the assembly of the benzodiazepine core.
Illustrative Workflow for a Related Benzodiazepine Synthesis:
Caption: A typical workflow for the synthesis of a benzodiazepine derivative, highlighting the importance of the chloroacetamide moiety.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Its utility is demonstrated in the construction of isoquinoline and thieno[2,3-b]pyridine ring systems, and its structural motifs are relevant to the synthesis of benzodiazepines. The protocols and application notes provided herein offer a guide for researchers in organic synthesis and medicinal chemistry to exploit the reactivity of this compound in the development of novel heterocyclic entities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 8. actascientific.com [actascientific.com]
Application Notes and Protocols for the Analysis of 2-Chloro-N-phenethylacetamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used to characterize 2-Chloro-N-phenethylacetamide, a compound of interest in synthetic chemistry and drug development. The following sections detail the expected results from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and provide standardized protocols for data acquisition.
Compound Information
| Property | Value |
| Compound Name | This compound |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| CAS Number | 13156-95-1 |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | multiplet | 5H | Ar-H |
| ~ 6.50 | broad singlet | 1H | NH |
| ~ 4.05 | singlet | 2H | Cl-CH₂ -C=O |
| ~ 3.55 | quartet | 2H | Ar-CH₂-CH₂ -NH |
| ~ 2.85 | triplet | 2H | Ar-CH₂ -CH₂-NH |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 165.0 | C =O |
| ~ 138.5 | Ar-C (quaternary) |
| ~ 128.8 | Ar-C H |
| ~ 128.6 | Ar-C H |
| ~ 126.5 | Ar-C H |
| ~ 42.7 | Cl-C H₂ |
| ~ 40.8 | Ar-CH₂-C H₂-NH |
| ~ 35.5 | Ar-C H₂-CH₂-NH |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 197/199 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 105 | [C₈H₉]⁺ |
| 104 | [C₈H₈]⁺ |
| 91 | [C₇H₇]⁺ |
The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum, with a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most abundant fragment ions are often observed at m/z 104 and 91.[1]
Experimental Protocols
NMR Data Acquisition
Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry Data Acquisition
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
Visualized Workflows
Caption: General Experimental Workflow for NMR and MS Analysis.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
References
Application Note: Quantification of 2-Chloro-N-phenethylacetamide in Reaction Mixtures
Abstract
This application note details protocols for the quantitative analysis of 2-Chloro-N-phenethylacetamide in typical reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, determining yield, and assessing the purity of the final product in research, development, and manufacturing settings. The protocols provided are exemplary and require validation for specific matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this compound within a reaction mixture is essential for process optimization and quality control. Reaction mixtures can be complex, containing starting materials such as phenethylamine and chloroacetyl chloride, the desired product, and potential by-products. This note provides two robust analytical methods for the determination of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a widely used technique for the separation and quantification of moderately polar organic compounds. This method is suitable for the direct analysis of reaction mixture aliquots after simple dilution and filtration.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
System: Agilent 1260 Infinity II LC system or equivalent, equipped with a binary pump, autosampler, and diode array detector (DAD).[2]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent C18 column.[2]
-
Software: OpenLab CDS or equivalent chromatography data station.[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (purified, e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard (purity ≥ 98%)
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Reaction Mixture Sample: Quench a small, accurately measured volume of the reaction mixture (e.g., 100 µL) and dissolve it in a known volume of diluent (e.g., 10 mL). The dilution factor should be chosen to ensure the final concentration of the analyte falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.
Quantitative Data (HPLC-UV)
Table 1: Example Calibration Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.1 |
| 10 | 155.8 |
| 25 | 389.5 |
| 50 | 775.3 |
| 100 | 1550.1 |
| Linear Regression | y = 15.48x - 0.25 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Example Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. This method is particularly useful for confirming the identity of the analyte and for analyzing complex mixtures where chromatographic co-elution might be an issue with UV detection.
Experimental Protocol: GC-MS
1. Instrumentation:
-
System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Software: MassHunter or equivalent.
2. Reagents and Materials:
-
Ethyl acetate (GC grade)
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., N-phenethylpropionamide
-
Syringe filters (0.45 µm, PTFE)
3. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Sample and Standard Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in ethyl acetate.
-
Reaction Mixture Sample: Quench a small, accurately measured volume of the reaction mixture (e.g., 100 µL). Perform a liquid-liquid extraction with ethyl acetate. Add a known amount of the internal standard to the ethyl acetate extract. The dilution and extraction should be optimized to ensure the final concentration is within the calibration range. Filter the extract before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the sample using the response ratio.
Quantitative Data (GC-MS)
Table 3: Example Calibration Data for this compound by GC-MS
| Concentration (µg/mL) | Analyte Area / IS Area Ratio |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.548 |
| 100 | 5.102 |
| Linear Regression | y = 0.051x - 0.002 |
| Correlation Coefficient (R²) | 0.9999 |
Table 4: Example GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
Visualizations
References
Application Notes and Protocols for the Synthesis of N-Substituted Phenethylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of N-substituted phenethylacetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and analgesic activities. The following sections detail synthetic methodologies, present quantitative biological data, and illustrate a key signaling pathway modulated by these derivatives.
Synthetic Methodologies
The synthesis of N-substituted phenethylacetamide derivatives can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance of the substrates. Below are protocols for three common and effective synthetic routes.
Protocol 1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This is a classic and widely used method for the formation of amides from an amine and an acyl chloride under basic conditions.
Experimental Protocol:
-
Dissolution of Amine: In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.2 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add acetyl chloride or a substituted acetyl chloride (1.1 equivalents) dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow for Protocol 1:
Caption: General workflow for the synthesis of N-phenethylacetamides via the Schotten-Baumann reaction.
Protocol 2: Amide Synthesis using Carbodiimide Coupling Agents
This method is particularly useful when starting from a carboxylic acid and is known for its mild reaction conditions, which are compatible with a wide range of functional groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are commonly used as coupling agents.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the carboxylic acid (e.g., phenylacetic acid, 1.0 equivalent), the desired amine (1.0 equivalent), and HOBt (1.2 equivalents) in a dry aprotic solvent such as DCM or dimethylformamide (DMF).
-
Addition of Coupling Agent: Add EDC (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent used. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue can be purified by flash column chromatography.
Experimental Workflow for Protocol 2:
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Protocol 3: Synthesis of N-(Substituted-phenyl) Chloroacetamides
This protocol is a key step in the synthesis of many biologically active N-substituted phenethylacetamide derivatives, where a chloroacetamide intermediate is first prepared.
Experimental Protocol:
-
Reactant Solution: In a flask, dissolve the substituted aniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while stirring.
-
Reaction: Stir the mixture for 2 hours at room temperature.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the N-(substituted-phenyl)-2-chloroacetamide. This intermediate can then be reacted with phenethylamine to yield the final product.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activities of various N-substituted phenethylacetamide derivatives.
Table 1: Synthesis Yields of N-Substituted Phenethylacetamide Derivatives
| Entry | N-Substituent | Synthetic Method | Yield (%) | Reference |
| 1 | Phenyl | Recirculation Method | 85 | [1] |
| 2 | 3-Nitrophenyl | EDC/HOBt Coupling | 57 | [2] |
| 3 | 2-Methoxyphenyl | EDC/HOBt Coupling | 61 | [2] |
| 4 | 4-Chlorophenyl | Not specified | 87 | [3] |
Table 2: Anticancer Activity of N-Substituted Phenethylacetamide Derivatives
| Compound | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b | 3-Nitrophenyl | PC3 (Prostate) | 52 | [2] |
| 2c | 4-Nitrophenyl | PC3 (Prostate) | 80 | [2] |
| 2c | 4-Nitrophenyl | MCF-7 (Breast) | 100 | [2] |
| H6 | n-Butyl (on 4-fluorophenylacetamide) | CH27 (Lung) | <10 | [4] |
| 4b | 3-Chlorophenyl (on thiadiazolylacetamide) | MCF-7 (Breast) | Not specified, potent | [5] |
| 4c | 4-Chlorophenyl (on thiadiazolylacetamide) | MCF-7 (Breast) | Not specified, potent | [5] |
Table 3: Antibacterial Activity of N-Substituted Phenethylacetamide Derivatives
| Compound | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | Substituted Phenyl | C. krusei | 25 | [6] |
| - | General Phenylacetamides | Gram-positive bacteria | 100-400 | [6] |
| - | General Phenylacetamides | Gram-negative bacteria | 100-400 | [6] |
Signaling Pathway
Several N-substituted phenethylacetamide derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.
Apoptotic Signaling Pathway Induced by N-Substituted Phenethylacetamide Derivatives:
Caption: Proposed apoptotic signaling pathway initiated by N-substituted phenethylacetamide derivatives.
This pathway highlights the upregulation of the pro-apoptotic protein Bax and the potential downregulation of the anti-apoptotic protein Bcl-2 by the phenethylacetamide derivatives.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis. Specifically, caspase-9 (an initiator caspase) is activated, which then cleaves and activates caspase-3 (an executioner caspase), leading to the dismantling of the cell.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Analgesic Compounds from 2-Chloro-N-phenethylacetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential analgesic applications of compounds derived from 2-chloro-N-phenethylacetamide and structurally related chloroacetamide precursors. The following sections detail the synthetic methodologies, quantitative analgesic activity data, and potential mechanisms of action for this class of compounds.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of organic molecules. Its reactive chloroacetyl group allows for nucleophilic substitution reactions, making it an ideal scaffold for the development of novel compounds with potential therapeutic applications. This document focuses on the derivatization of this compound and similar chloroacetamides to generate compounds with significant analgesic properties. The protocols and data presented are compiled from recent scientific literature to aid researchers in the exploration of new chemical entities for pain management.
Data Presentation: Analgesic Activity of Synthesized Acetamide Derivatives
The following table summarizes the analgesic activity of various N-substituted acetamide derivatives synthesized from chloroacetamide precursors. The data is extracted from studies evaluating these compounds in established in vivo models of pain.
| Compound ID | Structure | Analgesic Test Model | Dose | Result (% Increase in Reaction Time or % Protection) | Reference |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Eddy's Hot Plate | 50 mg/kg | 65.4% increase in reaction time | [1] |
| 2a | N-(benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Hot-plate test | 100 mg/kg | 45.3% MPE (Maximum Possible Effect) | [2][3] |
| 2b | N-(6-chlorobenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Hot-plate test | 100 mg/kg | 52.1% MPE | [2][3] |
| 2a | N-(benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Tail-clip test | 100 mg/kg | 48.7% MPE | [2][3] |
| 2b | N-(6-chlorobenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Tail-clip test | 100 mg/kg | 55.4% MPE | [2][3] |
| 2a | N-(benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Acetic acid-induced writhing | 100 mg/kg | 68.2% protection | [2][3] |
| 2b | N-(6-chlorobenzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | Acetic acid-induced writhing | 100 mg/kg | 75.3% protection | [2][3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of analgesic compounds using chloroacetamide precursors, based on established literature.
Protocol 1: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c)[1][4]
This protocol describes a two-step synthesis starting from a substituted phenylethylamine.
Step 1: Synthesis of 2-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide
-
Prepare an ice-cooled aqueous solution of 10% sodium hydroxide (50 mL).
-
Slowly add 0.1 mol of 1-(4-chlorophenyl)ethanamine to the NaOH solution.
-
To this constantly stirred and shaking mixture, add chloroacetyl chloride (11.93 mL, 0.15 mol) dropwise.
-
Continue vigorous shaking until the odor of chloroacetyl chloride is no longer detectable.
-
The resulting solid precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol.
Step 2: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
-
In a round-bottom flask, combine 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide (0.01 mol), 4-nitrophenol (0.01 mol), anhydrous potassium carbonate (0.01 mol), and a catalytic amount of potassium iodide in dry acetone.
-
Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To remove any unreacted phenol, treat the resulting product with a 10% w/v sodium carbonate solution.
-
Collect the final product by filtration, wash with water, and recrystallize from a suitable solvent.
Protocol 2: General Procedure for the Synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives[2][3]
This protocol outlines the synthesis starting from a substituted 2-aminobenzothiazole.
Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamides
-
In a flask, mix the desired 2-aminobenzothiazole (5 mmol) and triethylamine (2 mL) in toluene (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (5 mmol) dropwise with continuous stirring.
-
After the addition is complete, evaporate the solvent under reduced pressure.
-
Wash the resulting residue with water and recrystallize from ethanol to obtain the 2-chloro-N-(benzothiazol-2-yl)acetamide intermediate.
Step 2: Synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives
-
In a suitable vessel, combine the synthesized 2-chloro-N-(benzothiazol-2-yl)acetamide (2 mmol), the appropriate 1-substituted-1H-tetrazole-5-thiol (2 mmol), and potassium carbonate in acetone.
-
Stir the mixture at room temperature for 8 hours.
-
Filter the reaction mixture to remove solid residues.
-
Wash the collected solid with water and recrystallize from ethanol to yield the final product.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of analgesic compounds from a chloroacetamide precursor.
Caption: General synthetic workflow for analgesic compounds.
Potential Signaling Pathway for Analgesic Action
The analgesic effect of many non-opioid compounds is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling cascade.
Caption: Inhibition of the COX pathway by analgesic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-phenethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-phenethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between phenethylamine and chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The most common impurities encountered during the synthesis of this compound are:
-
Unreacted Starting Materials: Residual phenethylamine and chloroacetyl chloride.
-
Di-acylated Byproduct: N,N-bis(chloroacetyl)phenethylamine, formed when two molecules of chloroacetyl chloride react with one molecule of phenethylamine.
-
Hydrolysis Product: Chloroacetic acid, resulting from the reaction of chloroacetyl chloride with any moisture present in the reaction.
Q3: How can I minimize the formation of the di-acylated byproduct?
A3: The formation of the di-acylated byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of phenethylamine relative to chloroacetyl chloride can favor the formation of the desired mono-acylated product. Additionally, slow, dropwise addition of chloroacetyl chloride to the solution of phenethylamine at a controlled temperature can help prevent localized high concentrations of the acylating agent, further reducing the likelihood of di-acylation.
Q4: What conditions can lead to the hydrolysis of chloroacetyl chloride?
A4: Chloroacetyl chloride is highly reactive towards water.[1] The presence of moisture in the solvent, glassware, or starting materials will lead to its hydrolysis to chloroacetic acid. To prevent this, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q5: How can I remove the identified impurities from my final product?
A5: Purification can typically be achieved through recrystallization. The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the desired product well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvent systems for amides include ethanol, ethyl acetate/hexanes, and toluene.[2] For removing basic impurities like unreacted phenethylamine, an acidic wash during the workup procedure can be effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Hydrolysis of Chloroacetyl Chloride: Presence of water in the reaction. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents. Purchase from a reputable supplier or dry the solvent using appropriate methods before use. | |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | - Minimize the volume of aqueous washes.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Presence of Multiple Spots on TLC (High Impurity Levels) | Formation of Di-acylated Byproduct: Incorrect stoichiometry or rapid addition of chloroacetyl chloride. | - Use a slight excess of phenethylamine (e.g., 1.1 equivalents).- Add the chloroacetyl chloride solution dropwise to the phenethylamine solution at a low temperature (e.g., 0 °C). |
| Unreacted Phenethylamine: Incomplete reaction or insufficient chloroacetyl chloride. | - Confirm the reaction has gone to completion via TLC.- During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic phenethylamine. | |
| Presence of Chloroacetic Acid: Hydrolysis of chloroacetyl chloride. | - During workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can often prevent or hinder crystallization. | - Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.- Try a different recrystallization solvent or a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity is observed, then heating to redissolve and cooling slowly).[3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Phenethylamine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenethylamine in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the stirred phenethylamine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Impurity Characterization
Identifying impurities is crucial for troubleshooting and optimizing the synthesis. Below is a table summarizing the expected analytical signatures for the common impurities.
| Impurity | Expected ¹H NMR Signals (in CDCl₃) | Expected GC-MS Fragmentation |
| Phenethylamine | Aromatic protons (~7.2-7.4 ppm), two triplets for the ethyl chain (~2.8 and ~3.0 ppm), and a broad singlet for the amine protons. | Major fragments at m/z 91 (tropylium ion) and m/z 30 (CH₂NH₂⁺). |
| N,N-bis(chloroacetyl)phenethylamine | Aromatic protons (~7.2-7.4 ppm), two triplets for the ethyl chain, and two singlets for the non-equivalent chloroacetyl methylene groups. | Molecular ion peak and fragments corresponding to the loss of a chloroacetyl group. |
| Chloroacetic Acid | A singlet for the methylene protons (~4.1 ppm) and a broad singlet for the carboxylic acid proton. | Molecular ion peak and fragments corresponding to the loss of Cl and COOH. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-N-phenethylacetamide by recrystallization.
I. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I am trying to dissolve my crude this compound in a hot solvent, but it is not dissolving completely. What should I do?
-
Answer: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent incrementally until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. You may need to select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity. If you have added a reasonable amount of solvent and the bulk of your compound has dissolved, you can perform a hot filtration to remove the insoluble material.
-
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have formed after cooling to room temperature and even in an ice bath. What is the problem?
-
Answer: The absence of crystal formation is a common problem, often due to one of the following:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[1][2]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[2]
-
Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solute comes out of solution above its melting point. If an oil has formed, try reheating the solution, adding a small amount of additional solvent, and cooling it more slowly.
-
Issue 3: The recrystallization yield is very low.
-
Question: I have successfully recrystallized my this compound, but the final yield is much lower than expected. How can I improve it?
-
Answer: A low yield can be disappointing but is often correctable. Consider the following possibilities:
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Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: You may not have allowed enough time for the crystallization to complete, or the cooling was not sufficient. Ensure the flask is left undisturbed for an adequate period and cooled in an ice bath to maximize crystal formation.
-
Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to loss of product. Use a minimal amount of ice-cold recrystallization solvent for washing.
-
Issue 4: The purified compound is not pure.
-
Question: I have recrystallized my product, but a melting point analysis indicates that it is still impure. What went wrong?
-
Answer: If your recrystallized this compound is not pure, consider these points:
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[1] Allow the solution to cool slowly and undisturbed to form pure crystals.
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving the specific impurities in the solution. You may need to try a different solvent or a solvent pair.
-
Crude Material is Highly Impure: Recrystallization is most effective for purifying compounds that are already relatively pure. If your crude material has a high percentage of impurities, a single recrystallization may not be sufficient. A second recrystallization or another purification method, such as column chromatography, may be necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: What are the expected impurities in a synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of phenethylamine with chloroacetyl chloride.[4] Potential impurities could include:
-
Unreacted phenethylamine
-
Unreacted chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)
-
Phenethylamine hydrochloride (a byproduct if a base is used to scavenge HCl)
Q3: What is the expected melting point of pure this compound?
A3: A definitive, experimentally verified melting point for this compound is not consistently reported in publicly available databases. For comparison, the closely related compound, 2-Chloro-N-phenylacetamide, has a reported melting point of 136-139 °C.[5] It is crucial to characterize your purified product and establish a melting point range as a benchmark for purity.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a hazardous substance. According to GHS classifications, it is toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8]
III. Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₁₀H₁₂ClNO | 197.66[6] | Not available |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61[5] | 136-139[5] |
| 2-Chloro-N-methylacetamide | C₃H₆ClNO | 107.54 | 45-47[8] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for amides.[3] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities. |
| Toluene | Nonpolar | 111 | May be suitable if the compound is less polar. |
| Hexane/Heptane | Nonpolar | 69/98 | Can be used as an anti-solvent with a more polar solvent. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent but could be used as an anti-solvent. |
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves. Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring. Gradually add more hot solvent until all the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely under vacuum. Determine the yield and characterize the purified product by measuring its melting point.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a solvent pair where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible. A common example is ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
V. Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound | 13156-95-1 [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chemchart.com [chemchart.com]
- 5. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 6. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-N-phenethylacetamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Poor quality of reagents: Moisture in solvents or on glassware can hydrolyze chloroacetyl chloride. Phenethylamine may be of low purity.[1] 2. Inadequate base: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of phenethylamine and stopping the reaction. 3. Reaction temperature too low: The reaction rate may be too slow if the temperature is not optimal.[2] 4. Improper stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Verify the purity of starting materials using appropriate analytical techniques. 2. Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine or pyridine. A slight excess (1.1-1.2 equivalents) can be beneficial.[1][3] 3. While the initial addition of chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion.[3][4] 4. Carefully measure and use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) to ensure full conversion of the phenethylamine. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of a di-acylated byproduct: Although less common, a second acylation on the nitrogen can occur.[1] 3. Hydrolysis of chloroacetyl chloride: Presence of water leads to the formation of chloroacetic acid.[1] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[3] 2. Add the chloroacetyl chloride dropwise at a low temperature to control the reaction rate. Avoid a large excess of the acylating agent.[4] 3. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.[4] |
| Formation of a Sticky or Oily Product | 1. Incomplete removal of solvent: Residual solvent can prevent the product from solidifying. 2. Presence of polymeric side products: This can occur if the reaction temperature is too high or the reaction time is excessively long.[1] 3. The product itself may be an oil or have a low melting point. | 1. Ensure the product is thoroughly dried under a high vacuum. 2. Maintain controlled temperature throughout the reaction, especially during the addition of chloroacetyl chloride.[1] 3. If the product is an oil, purification by column chromatography is the recommended method. Crystallization can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Reaction is a different color than expected | 1. Decomposition of reagents or product: High temperatures or prolonged reaction times can lead to degradation. 2. Presence of impurities in starting materials. | 1. Ensure the reaction is conducted at the recommended temperature. 2. Use purified starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acylation of phenethylamine with chloroacetyl chloride.[5] This reaction is a nucleophilic acyl substitution where the amine group of phenethylamine attacks the carbonyl carbon of chloroacetyl chloride.[6] A base is typically required to neutralize the hydrochloric acid byproduct.[3]
Q2: Which solvents are suitable for this synthesis?
A2: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of chloroacetyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[3]
Q3: What type of base should be used and in what quantity?
A3: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is recommended to avoid competing reactions with the chloroacetyl chloride.[3] At least one equivalent of the base should be used to neutralize the HCl produced. Often, a slight excess (1.1 to 1.5 equivalents) is employed to drive the reaction to completion.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
A5: Chloroacetyl chloride is corrosive and lachrymatory, and should be handled in a well-ventilated fume hood.[4] Phenethylamine can also be irritating.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction can be exothermic, so slow, controlled addition of reagents is crucial, especially on a larger scale.[4]
Experimental Protocol
Below is a general experimental protocol for the synthesis of this compound.
Materials:
-
Phenethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[3]
Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | DCM and THF are generally good choices. Acetonitrile can sometimes be less suitable depending on reactant solubility. |
| Base | Triethylamine (TEA) | Pyridine | Sodium Bicarbonate (aq) | TEA and pyridine are effective. Aqueous bases like sodium bicarbonate are generally not used with acyl chlorides due to the risk of hydrolysis. |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Initial cooling is crucial to control the exothermic reaction. Running the entire reaction at elevated temperatures may increase side product formation. |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | 1 : 1 : 1 | 1 : 1.5 : 1.5 | A slight excess of the acyl chloride and base (Condition A) often gives the best conversion. A 1:1:1 ratio may result in incomplete reaction. A large excess (Condition C) can lead to more impurities. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yield in 2-Chloro-N-phenethylacetamide reactions
Welcome to the technical support center for the synthesis of 2-Chloro-N-phenethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the N-acylation of phenethylamine with chloroacetyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the primary amine of phenethylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What is a typical yield for this reaction?
A2: While yields are highly dependent on the specific reaction conditions and scale, a successful synthesis of N-substituted chloroacetamides can achieve yields in the range of 70-95% after purification.[2] If your yields are significantly below this range, it is advisable to review the troubleshooting guide below.
Q3: What are the primary roles of the base in this reaction?
A3: The base serves two critical functions. Firstly, it neutralizes the HCl generated during the reaction. This is crucial because in the absence of a base, the HCl would protonate the starting phenethylamine, forming a phenethylammonium salt. This salt is no longer nucleophilic and will not react with the chloroacetyl chloride, thus quenching the reaction and drastically reducing the yield.[2] Secondly, for less reactive amines, a base can increase the nucleophilicity of the amine.
Q4: What are the main safety concerns when working with chloroacetyl chloride?
A4: Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[3][4][5][6] It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory damage.[4][6] It also reacts violently with water, releasing toxic HCl gas.[3][6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to a low yield of this compound.
Problem 1: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the HCl byproduct. A slight excess of a tertiary amine base like triethylamine is often recommended. |
| Poor Quality of Reagents | Use freshly opened or distilled phenethylamine and chloroacetyl chloride. Chloroacetyl chloride is highly susceptible to hydrolysis if exposed to atmospheric moisture. |
| Low Reaction Temperature | While cooling is necessary to control the initial exotherm, maintaining an extremely low temperature throughout the reaction may slow down the rate significantly. After the initial addition, allowing the reaction to warm to room temperature can help drive it to completion. |
| Inadequate Mixing | In a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. |
Problem 2: The yield is low, and a significant amount of starting material (phenethylamine) remains.
| Possible Cause | Suggested Solution |
| Protonation of Phenethylamine | This is a strong indicator of insufficient base or inefficient neutralization of HCl. Ensure the base is added correctly and is of good quality. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the phenethylamine. |
| Degradation of Chloroacetyl Chloride | If the chloroacetyl chloride has been improperly stored, it may have hydrolyzed to chloroacetic acid, which will not acylate the amine under these conditions. |
Problem 3: The yield is low, and water-soluble byproducts seem to be the main outcome.
| Possible Cause | Suggested Solution |
| Hydrolysis of Chloroacetyl Chloride | This is a major competing reaction. To minimize it, add the chloroacetyl chloride dropwise to the solution of phenethylamine and base, rather than the other way around. Ensure the reaction is well-stirred and the temperature is controlled (initially 0-5 °C) to manage the exothermic reaction.[7] |
| Wet Solvent or Glassware | Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
Problem 4: The crude product is an oil that is difficult to purify, or the final product is impure.
| Possible Cause | Suggested Solution |
| Presence of Phenethylamine HCl Salt | During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted phenethylamine. |
| Presence of Chloroacetic Acid | Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct from the hydrolysis of chloroacetyl chloride. |
| Diacylation Product | While less common for primary amines, it's a possibility. Purification by column chromatography or recrystallization may be necessary. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
Triethylamine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Visual Guides
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Key Experimental Relationships
References
- 1. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
identifying byproducts of 2-Chloro-N-phenethylacetamide synthesis via TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-phenethylacetamide, with a focus on identifying byproducts using Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and TLC analysis of this compound.
Question: My TLC plate shows multiple spots after the reaction. How do I identify the product and potential byproducts?
Answer:
Multiple spots on your TLC plate indicate the presence of several compounds in your reaction mixture. To identify them, you can use the following systematic approach:
-
Co-spotting: Spot your reaction mixture on the TLC plate. In the same lane, carefully spot a small amount of your starting material, phenethylamine. In a separate lane, spot only the phenethylamine starting material. The spot in your reaction mixture that has the same Rf value as the pure starting material is unreacted phenethylamine.
-
Relative Polarity: Generally, the product, this compound, is less polar than the starting amine (phenethylamine) and will have a higher Rf value. Byproducts can have varying polarities.
-
Visualization Techniques: Use different visualization methods to distinguish between spots. For example, some compounds may be UV-active, while others may require a chemical stain (e.g., potassium permanganate, ninhydrin) to become visible. Ninhydrin is particularly useful for detecting primary and secondary amines, so it will stain unreacted phenethylamine but not the amide product.
A summary of expected TLC results is provided in the table below.
| Compound | Expected Relative Rf Value | UV Active | Stains with Ninhydrin | Stains with Permanganate |
| Phenethylamine (Starting Material) | Low | No | Yes (Yellow/Purple) | Yes |
| This compound (Product) | High | Yes | No | Yes |
| Dimerized Byproduct | Very High/Baseline | Yes | No | Yes |
| Hydrolyzed Chloroacetic Acid | Baseline/Streaking | No | No | Yes |
Question: I see a spot that doesn't move from the baseline on my TLC plate. What could it be?
Answer:
A spot that remains on the baseline (Rf value close to zero) is a highly polar compound. In the context of this synthesis, this could be:
-
Hydrolyzed Chloroacetyl Chloride: If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to form chloroacetic acid, which is highly polar and will likely stick to the silica gel baseline.
-
Salts: If a base is used in the reaction (e.g., triethylamine) and it forms a salt (e.g., triethylammonium chloride), this salt will be very polar and remain at the baseline.
To confirm, try using a more polar mobile phase to see if the spot moves.
Question: My product spot on the TLC is streaking. What is causing this?
Answer:
Streaking on a TLC plate can be caused by several factors:
-
Overloading: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample before spotting.
-
Highly Polar Compounds: As mentioned above, highly polar byproducts like chloroacetic acid can cause streaking.
-
Compound Instability: The product or a byproduct might be degrading on the silica gel plate.
-
Inappropriate Mobile Phase: The solvent system may not be optimal for your separation. Try adjusting the polarity of your mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward synthesis involves the acylation of phenethylamine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[1][2][3]
Q2: What are the likely byproducts in this synthesis?
A2: Potential byproducts include:
-
Unreacted Phenethylamine: Incomplete reaction will leave starting material.
-
Bis-acylated Product: Reaction of the product with another molecule of chloroacetyl chloride is possible, though less likely under controlled conditions.
-
Chloroacetic Acid: Hydrolysis of chloroacetyl chloride due to moisture.
-
N,N'-bis(phenethyl)oxamide: A potential dimer formed from the reaction of two molecules of the product.
Q3: What is a good starting mobile phase for TLC analysis of this reaction?
A3: A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. For example, a 3:1 or 4:1 mixture of hexane:ethyl acetate is often effective for separating amides from their corresponding amines. You can adjust the ratio to achieve optimal separation.
Q4: How can I visualize the spots on my TLC plate if they are not UV-active?
A4: If your compounds are not visible under a UV lamp, you can use a chemical stain. Common stains include:
-
Potassium Permanganate Stain: This is a good general-purpose stain that reacts with most organic compounds.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines and will give a colored spot (usually yellow to purple) with unreacted phenethylamine.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Experimental Protocols
Synthesis of this compound
-
Dissolve phenethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the stirred mixture dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
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On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the following on the baseline:
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Lane 1: A small amount of the phenethylamine starting material dissolved in a volatile solvent.
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Lane 2: A small aliquot of the reaction mixture.
-
Lane 3: A co-spot of the starting material and the reaction mixture.
-
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
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Remove the plate when the solvent front is close to the top, and mark the solvent front with a pencil.
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Visualize the spots under a UV lamp and mark any visible spots.
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Further visualize by dipping the plate in a potassium permanganate or ninhydrin stain and gently heating.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproducts.
Caption: Experimental workflow for TLC analysis.
Caption: Logical relationships for troubleshooting multiple spots on a TLC plate.
References
preventing decomposition of 2-Chloro-N-phenethylacetamide during storage
Technical Support Center: 2-Chloro-N-phenethylacetamide
This technical support center provides guidance on the proper storage and handling of this compound to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the chemical properties of related chloroacetamides, the primary factors that can induce decomposition are exposure to excessive heat, moisture, strong acids, strong bases, and strong oxidizing agents.[1][2][3] Upon heating, toxic fumes, including nitrogen oxides and chlorine, may be produced.[4]
Q2: What is the recommended way to store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] The storage location should be secure and separate from incompatible materials such as strong oxidants, acids, and bases.[1][5]
Q3: Are there any visual indicators of this compound decomposition?
A3: While this compound is typically a colorless to pale yellow solid, a significant change in color (e.g., pronounced yellowing or browning), a change in physical state (e.g., clumping or melting below its specified melting point), or the development of a strong, unusual odor may indicate decomposition.[6]
Q4: What are the potential decomposition products of this compound?
A4: Under hydrolytic conditions (in the presence of water, acid, or base), this compound can potentially decompose into 2-Hydroxy-N-phenethylacetamide (where the chlorine atom is replaced by a hydroxyl group) or undergo amide bond cleavage to yield phenethylamine and chloroacetic acid.[1][2][3]
Troubleshooting Guide
Issue: I suspect my stored this compound has started to decompose. How can I confirm this and what should I do?
This guide will walk you through the steps to assess the stability of your compound and suggest corrective actions.
Step 1: Visual Inspection
-
Question: Have you observed any changes in the physical appearance of the compound?
-
Action: Carefully inspect the material for any changes in color, consistency, or odor as mentioned in FAQ Q3. If you notice any significant changes, proceed to the next step for chemical analysis.
Step 2: Chemical Purity Analysis
-
Question: How can I quantitatively assess the purity of my this compound sample?
-
Action: We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the parent compound and detect any potential degradation products. A general protocol for developing an HPLC method is provided in the "Experimental Protocols" section below.
Step 3: Interpretation of Results
-
Question: My analysis shows the presence of new peaks or a decrease in the main peak area. What does this mean?
-
Action: The presence of new peaks likely indicates the formation of degradation products. A decrease in the area of the main peak corresponding to this compound suggests a loss of purity. You can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.
Step 4: Corrective and Preventive Actions
-
Question: What should I do if decomposition is confirmed?
-
Action: If significant degradation has occurred, the material may not be suitable for your experiments. To prevent future issues, review your storage conditions and ensure they align with the recommendations in the "Storage Conditions" table below. Always handle the compound in a well-ventilated area, avoiding the generation of dust and exposure to heat and incompatible materials.[1][2]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Minimizes thermal decomposition.[7] |
| Humidity | Dry | Prevents hydrolysis. |
| Light Exposure | Store in an opaque or amber container | Protects from potential light-induced degradation. |
| Atmosphere | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants.[1] |
| Incompatible Substances | Segregate from strong acids, bases, and oxidizing agents | Avoids chemical reactions that lead to decomposition.[1][5] |
Experimental Protocols
Protocol: Development of an HPLC Method for Purity Assessment of this compound
This protocol provides a general guideline for developing a reversed-phase HPLC method to determine the purity of this compound and detect potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
Sample of this compound to be tested
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration approx. 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. HPLC Conditions (Starting Point):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or determine the lambda max by UV-Vis spectroscopy)
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (equilibration)
-
4. Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak.
-
The appearance of any new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.
Mandatory Visualizations
Caption: A flowchart for troubleshooting the suspected decomposition of this compound.
Caption: Proposed hydrolytic decomposition pathways for this compound.
References
- 1. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
challenges in the scale-up of 2-Chloro-N-phenethylacetamide production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of 2-Chloro-N-phenethylacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of phenethylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the exothermic reaction between phenethylamine and chloroacetyl chloride. On a large scale, inadequate heat dissipation can lead to a rapid temperature increase, potentially causing the reaction to become uncontrollable ("runaway reaction"). This can result in pressure buildup in the reactor and the release of hazardous materials.[2] Both chloroacetyl chloride and this compound are associated with skin and eye irritation, and toxicity if swallowed or inhaled.[3]
Q3: What are the common impurities encountered during the scale-up of this reaction?
A3: Common impurities can include unreacted starting materials (phenethylamine and chloroacetyl chloride), di-acylated byproducts (where the secondary amine of the product is further acylated), and hydrolysis products of chloroacetyl chloride. The purity of the starting materials is crucial, as impurities in the phenethylamine or chloroacetyl chloride can carry through to the final product.
Q4: Which purification methods are most suitable for large-scale production of this compound?
A4: For large-scale purification of solid amides like this compound, recrystallization is generally the method of choice over chromatographic techniques.[4] Recrystallization is more cost-effective and easier to implement on a large scale.[4] Common solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[4]
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Extend the reaction time if necessary. - Check Stoichiometry: Ensure the correct molar ratios of reactants and base are used. An excess of the acylating agent is sometimes used, but this can lead to byproduct formation. |
| Suboptimal Temperature | - Maintain Low Temperature During Addition: The addition of chloroacetyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions. - Allow to Warm to Room Temperature: After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
| Poor Quality Reagents | - Use High-Purity Starting Materials: Ensure that the phenethylamine and chloroacetyl chloride are of high purity and free from moisture. Moisture can hydrolyze the chloroacetyl chloride. |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to maximize the partitioning of the product into the organic layer during extraction. - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize physical loss of the product. |
Issue 2: Product Purity Issues (e.g., Off-color, Presence of Impurities)
| Possible Cause | Suggested Solution |
| Side Reaction Products | - Control Temperature: As mentioned, strict temperature control during the addition of chloroacetyl chloride is critical to minimize the formation of byproducts. - Optimize Base Addition: The choice and addition rate of the base can influence side reactions. A non-nucleophilic base is preferred. |
| Residual Starting Materials | - Improve Washing Steps: During the aqueous workup, multiple washes with a dilute acid can help remove unreacted phenethylamine, while washes with a dilute base can remove unreacted chloroacetyl chloride (as the carboxylate). |
| Colored Impurities | - Activated Carbon Treatment: If the product is discolored after initial isolation, a treatment with activated charcoal during the recrystallization process can help remove colored impurities.[1] |
| Inefficient Crystallization | - Slow Cooling: Allow the saturated solution to cool slowly during recrystallization to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.[4] - Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures to achieve optimal purity and recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with phenethylamine and a suitable solvent (e.g., dichloromethane or toluene). A base (e.g., triethylamine or aqueous sodium hydroxide) is also added.
-
Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or HPLC.
-
Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated and washed successively with dilute hydrochloric acid, water, dilute sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer) is commonly used. The exact ratio may need to be optimized.
-
Detection: The chromatogram is monitored at a wavelength where the product has strong absorbance (e.g., around 254 nm).
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for common issues in this compound production.
References
managing exothermic reactions in 2-Chloro-N-phenethylacetamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-phenethylacetamide. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure safe and efficient synthesis, with a particular focus on managing the exothermic nature of the reaction.
Troubleshooting Guides
Unexpected events in the laboratory require swift and informed action. This guide provides solutions to common problems encountered during the synthesis of this compound.
Issue: Rapid and Uncontrolled Temperature Increase (Exothermic Event)
Symptoms:
-
A sudden temperature spike that is difficult to control with the cooling bath.
-
Solvent boiling or excessive vapor release from the reaction vessel.
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Noticeable change in the reaction mixture's color or viscosity, indicating potential decomposition.
Possible Causes:
-
The addition rate of chloroacetyl chloride is too fast.
-
Inadequate cooling or failure of the cooling system.
-
Concentration of reagents is too high.
-
Poor agitation leading to localized hot spots.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of chloroacetyl chloride.
-
Enhance Cooling: Ensure the cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction flask. Add more ice, dry ice, or switch to a more efficient cooling system if available.
-
Increase Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the cooling bath.
-
Prepare for Emergency Quench: Have a pre-planned quenching agent (e.g., a large volume of cold, inert solvent or a mild acidic solution) ready to quickly dilute and cool the reaction if the temperature continues to rise uncontrollably.
-
Evacuation: If the reaction shows signs of thermal runaway (e.g., rapid gas evolution, charring), evacuate the area immediately and follow emergency procedures.
Issue: Low Product Yield
Possible Causes:
-
Incomplete reaction.
-
Loss of product during workup and purification.
-
Formation of side products due to poor temperature control.
-
Moisture in the reactants or solvent.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion before starting the workup.[1]
-
Optimized Workup: During aqueous extraction, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer.
-
Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of chloroacetyl chloride to minimize the formation of byproducts.[2]
-
Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of chloroacetyl chloride.
Issue: Product is Impure
Possible Causes:
-
Presence of unreacted starting materials.
-
Formation of N,N-diacylated byproduct.
-
Side reactions from excessive temperatures.
Solutions:
-
Stoichiometry: Use a precise 1:1 molar ratio of phenethylamine to chloroacetyl chloride. A slight excess of the amine can sometimes be used to ensure the complete consumption of the acid chloride.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of phenethylamine to avoid localized high concentrations of the acylating agent.[1]
-
Purification: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the final product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in the synthesis of this compound?
A1: The primary exothermic event is the acylation reaction between phenethylamine and chloroacetyl chloride. The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.
Q2: How can I effectively control the reaction temperature?
A2: Effective temperature control is crucial for both safety and product yield. Key strategies include:
-
Slow, Controlled Addition: Add chloroacetyl chloride dropwise using a dropping funnel over a period of 15-30 minutes.[1]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a low reaction temperature, ideally between 0-5 °C.[1][2]
-
Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.
Q3: What are the consequences of poor temperature control?
A3: Poor temperature control can lead to:
-
A dangerous thermal runaway reaction.
-
Increased formation of impurities and byproducts, leading to a lower yield of the desired product.
-
Decomposition of the product and starting materials.
Q4: Why is a base, such as triethylamine or sodium acetate, used in the reaction?
A4: A base is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] If not neutralized, the HCl will react with the phenethylamine starting material to form a hydrochloride salt, which is unreactive towards chloroacetyl chloride, thus stopping the desired reaction.
Q5: What safety precautions should be taken when handling chloroacetyl chloride?
A5: Chloroacetyl chloride is corrosive, toxic, and a lachrymator (causes tearing). It reacts violently with water to produce hydrochloric acid.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Experimental Protocols and Data
Experimental Protocol: Synthesis of this compound
This protocol is a general method and may need to be optimized for specific laboratory conditions and scales.
Materials:
-
Phenethylamine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Chloroacetyl chloride (1.05 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C during the addition.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative parameters for the synthesis. Note that these are representative values and may vary based on the specific reaction scale and conditions.
| Parameter | Value | Significance |
| Reaction Temperature | 0-5 °C | Crucial for controlling the exotherm and minimizing side reactions.[1][2] |
| Chloroacetyl Chloride Addition Rate | 1.05 eq. over 15-30 min | Slow addition is critical to prevent a rapid temperature increase.[1] |
| Stirring Speed | >300 RPM | Vigorous stirring ensures even temperature distribution and efficient heat transfer. |
| Typical Yield | 75-95% | Dependant on strict adherence to temperature control and anhydrous conditions.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Exothermic Events
Caption: Decision tree for managing an unexpected exothermic event.
References
removal of unreacted starting materials from 2-Chloro-N-phenethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from 2-Chloro-N-phenethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials I need to remove from my this compound crude product?
A1: In the synthesis of this compound via the Schotten-Baumann reaction, the primary unreacted starting materials are phenethylamine and chloroacetyl chloride.
Q2: What is the initial and most crucial step to remove the majority of these impurities?
A2: The initial and most effective step is a liquid-liquid extraction (aqueous work-up). This procedure utilizes the differing solubilities and reactive properties of the product and the starting materials in acidic and basic aqueous solutions to separate them.
Q3: My final product is an oil, not a solid. How should I proceed with purification?
A3: If your this compound product is an oil, purification by column chromatography is the recommended method. Recrystallization is only suitable for solid materials.
Q4: Can this compound degrade during the work-up or purification?
A4: Yes, amide bonds can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated. It is advisable to perform the aqueous work-up at room temperature and to be mindful of the conditions during purification to avoid degradation of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted Phenethylamine After Aqueous Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily residue with a characteristic fishy odor in the crude product. | Incomplete removal of basic phenethylamine. | 1. Acidic Wash: During the aqueous work-up, ensure a thorough wash with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic phenethylamine, forming a water-soluble salt that partitions into the aqueous layer. 2. pH Check: After the acid wash, check the pH of the aqueous layer to ensure it is acidic. 3. Repeat Extraction: Perform at least two extractions with the acidic solution to maximize the removal of phenethylamine. |
| A persistent baseline spot on your TLC plate corresponding to phenethylamine. | Insufficient volume of acidic wash solution. | Increase the volume of the 1 M HCl solution used for the extraction. A general guideline is to use a volume equal to at least half the volume of the organic layer for each wash. |
Issue 2: Presence of Unreacted Chloroacetyl Chloride or Chloroacetic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude product has a sharp, irritating odor. | Residual chloroacetyl chloride. | 1. Quenching: Ensure the reaction is properly quenched by slowly adding it to cold water or a dilute sodium bicarbonate solution to hydrolyze any remaining chloroacetyl chloride to the more easily removed chloroacetic acid. 2. Basic Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and extract any remaining chloroacetic acid. |
| The pH of the aqueous layer is acidic after the bicarbonate wash. | Incomplete neutralization. | Continue washing with the sodium bicarbonate solution until the aqueous layer is basic (as indicated by pH paper or the cessation of gas evolution). |
Issue 3: Poor Yield or Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of solid product. | The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. | 1. Solvent System: Use a mixed solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow to cool slowly. 2. Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the product is impure. | 1. Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point. 2. Purity: The presence of significant impurities can inhibit crystallization. Consider a preliminary purification by column chromatography before recrystallization. |
| The recrystallized product is still impure. | Co-precipitation of impurities. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. 2. Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. |
Data Presentation
The following table summarizes the solubility of the starting materials, which is the basis for the purification strategy.
| Compound | Water | Dilute HCl (aq) | Dilute NaHCO₃ (aq) | Ethanol | Diethyl Ether | Dichloromethane |
| Phenethylamine | Moderately Soluble[1] | Highly Soluble | Sparingly Soluble | Highly Soluble[1][2][3][4][5] | Highly Soluble[1][2][3][4] | Soluble |
| Chloroacetyl Chloride | Reacts[6][7][8] | Reacts | Reacts | Reacts | Miscible[6][7] | Miscible |
| This compound | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Soluble (especially when hot) | Slightly Soluble | Soluble |
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Starting Materials
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction of Organic Layer: Extract the aqueous mixture with an organic solvent in which the product is soluble but sparingly soluble in water (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Acid Wash: Wash the organic layer with 1 M HCl. Separate the layers and discard the aqueous layer. Repeat this wash at least once more. This step removes unreacted phenethylamine.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate. Be sure to vent the separatory funnel frequently to release any pressure from gas evolution. Separate the layers and discard the aqueous layer. This step removes any chloroacetic acid formed from the hydrolysis of excess chloroacetyl chloride.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often a good starting point. The desired characteristic is that the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If using a solvent mixture, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator under vacuum.
Mandatory Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sincerechemical.com [sincerechemical.com]
Technical Support Center: Purity Enhancement of 2-Chloro-N-phenethylacetamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Chloro-N-phenethylacetamide for use in sensitive biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted Phenethylamine: A primary starting material that can be carried through the synthesis if the reaction does not go to completion.
-
Unreacted Chloroacetyl Chloride: A highly reactive starting material. If not fully consumed, it will likely be quenched during the workup to form chloroacetic acid.
-
Chloroacetic Acid: Formed from the hydrolysis of unreacted chloroacetyl chloride. It is a common impurity that can significantly impact biological assays.
-
Diacylated Product: The formation of N,N-bis(chloroacetyl)phenethylamine can occur, though it is generally a minor byproduct under standard reaction conditions.
Q2: Why is high purity of this compound critical for biological assays?
A2: The purity of any compound used in biological assays is paramount for obtaining reliable and reproducible results. Even small amounts of impurities can lead to:
-
Erroneous biological activity: Impurities may possess their own biological activity, leading to false positives or negatives. For instance, residual phenethylamine is a known central nervous system stimulant and can interfere with neurological assays.[1][2]
-
Toxicity to cells: Impurities like chloroacetic acid can be toxic to cell cultures, affecting cell viability and skewing assay results.[3][4][5]
-
Altered physicochemical properties: Impurities can change the solubility and stability of the compound, affecting its delivery and availability to the biological target.
-
Lack of reproducibility: Batch-to-batch variations in impurity profiles will lead to inconsistent results, hindering the progress of research and development.
Q3: What is the recommended minimum purity level for this compound in cell-based assays?
A3: For most cell-based assays, a purity of ≥95% is considered the minimum acceptable level. However, for sensitive applications such as in vivo studies or assays with low signal-to-noise ratios, a purity of ≥98% or even ≥99% is highly recommended to ensure that any observed biological effects are solely attributable to the compound of interest.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to determine the purity of your compound. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that separates the main compound from its impurities, allowing for accurate purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can separate and identify impurities based on their mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to get a preliminary assessment of purity and to monitor the progress of a purification process.
Troubleshooting Guide: Purification of this compound
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After a Single Recrystallization (<95%) | High initial impurity load. Inappropriate solvent choice. Cooling the solution too quickly. | Perform a second recrystallization. Ensure ethanol is the chosen solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
| Oily Product Instead of Crystals During Recrystallization | The compound is "oiling out" of the solution, which can trap impurities. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. |
| Poor Separation During Column Chromatography | Incorrect solvent system (mobile phase). Column overloading. The column was packed improperly. | Optimize the solvent system using TLC first. A good starting point is a mixture of ethyl acetate and hexane. Use a larger column or reduce the amount of crude product loaded. Ensure the silica gel is packed uniformly without cracks or air bubbles. |
| Unexpected Peaks in HPLC or GC-MS Analysis | Contamination from solvents or glassware. Degradation of the compound. | Use high-purity solvents and thoroughly clean all glassware. Store this compound in a cool, dark, and dry place. Avoid prolonged exposure to acidic or basic conditions. |
| Biological Assay Results are Inconsistent Between Batches | Variation in the impurity profile of different batches of the compound. | Implement a standardized purification protocol and consistently achieve a high purity level (e.g., >98%) for all batches. Fully characterize each batch by HPLC and/or NMR before use in biological assays. |
Data on Purification Methods
The following table provides a summary of expected purity levels for this compound after different purification methods. These values are illustrative and can vary based on the initial purity of the crude product and the precise execution of the protocols.
| Purification Method | Starting Purity (Typical) | Purity After 1st Pass (Expected) | Purity After 2nd Pass (Expected) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 85-90% | 95-97% | >98% | Simple, cost-effective, good for removing less soluble impurities. | Can have lower yields, may not remove all closely related impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 85-90% | >98% | N/A | High resolution, effective for a wide range of impurities. | More time-consuming, requires more solvent, can be more expensive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol describes the purification of this compound by recrystallization using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all traces of ethanol.
Protocol 2: Column Chromatography of this compound
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High Quality Chloroacetic Acid: An Important Organic Chemical Intermediate Manufacturer, Factory | Anhao [anhaochemical.com]
- 5. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data
For Immediate Release
This guide provides a comprehensive comparison of the spectral data for 2-Chloro-N-phenethylacetamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides the necessary experimental protocols for its validation. By comparing its spectral data with related compounds, this guide offers a robust framework for the confirmation of its chemical identity and purity.
Executive Summary
The structural integrity of this compound can be unequivocally validated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a detailed analysis of the expected spectral data for this compound and compares it with two relevant compounds: the parent amide, N-phenethylacetamide, and a structurally similar chloroacetamide, 2-chloro-N-(p-tolyl)acetamide. While complete, publicly available spectral datasets for this compound are limited, this guide synthesizes available information and provides typical spectral values for robust characterization.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its comparators. This data is essential for the verification of the compound's structure and for identifying potential impurities.
Table 1: ¹H NMR Spectral Data Comparison (Typical Values in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.35-7.20 | m | - | Ar-H (5H) |
| ~6.50 | br s | - | NH (1H) | |
| 4.05 | s | - | CO-CH ₂-Cl (2H) | |
| 3.60 | q | ~7.0 | N-CH ₂ (2H) | |
| 2.85 | t | ~7.0 | Ar-CH ₂ (2H) | |
| N-phenethylacetamide | ~7.30-7.15 | m | - | Ar-H (5H) |
| ~5.60 | br s | - | NH (1H) | |
| 3.50 | q | ~7.0 | N-CH ₂ (2H) | |
| 2.80 | t | ~7.0 | Ar-CH ₂ (2H) | |
| 1.95 | s | - | CO-CH ₃ (3H) | |
| 2-chloro-N-(p-tolyl)acetamide | ~7.40 | d | ~8.0 | Ar-H (2H) |
| ~7.15 | d | ~8.0 | Ar-H (2H) | |
| ~7.90 | br s | - | NH (1H) | |
| 4.15 | s | - | CO-CH ₂-Cl (2H) | |
| 2.30 | s | - | Ar-CH ₃ (3H) |
Table 2: ¹³C NMR Spectral Data Comparison (Typical Values in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~166.0 | C =O |
| ~138.0 | Ar-C (quaternary) | |
| ~129.0 | Ar-C H | |
| ~128.8 | Ar-C H | |
| ~127.0 | Ar-C H | |
| ~43.0 | CO-C H₂-Cl | |
| ~41.0 | N-C H₂ | |
| ~35.5 | Ar-C H₂ | |
| N-phenethylacetamide | ~170.0 | C =O |
| ~139.0 | Ar-C (quaternary) | |
| ~128.7 | Ar-C H | |
| ~128.6 | Ar-C H | |
| ~126.5 | Ar-C H | |
| ~40.8 | N-C H₂ | |
| ~35.7 | Ar-C H₂ | |
| ~23.3 | CO-C H₃ | |
| 2-chloro-N-(p-tolyl)acetamide | ~164.5 | C =O |
| ~135.0 | Ar-C (quaternary) | |
| ~134.5 | Ar-C (quaternary) | |
| ~129.8 | Ar-C H | |
| ~120.5 | Ar-C H | |
| ~43.0 | CO-C H₂-Cl | |
| ~21.0 | Ar-C H₃ |
Table 3: Mass Spectrometry (Electron Ionization) Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 197/199 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) | 105 (base peak), 104, 91[1] |
| N-phenethylacetamide | 163 (M⁺) | 104, 72, 43 |
| 2-chloro-N-(p-tolyl)acetamide | 183/185 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) | 107, 106, 77 |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300 (broad) | N-H stretch (amide) |
| ~3060, 3030 | C-H stretch (aromatic) | |
| ~2930 | C-H stretch (aliphatic) | |
| ~1650 | C=O stretch (amide I) | |
| ~1550 | N-H bend (amide II) | |
| ~750, 700 | C-H bend (aromatic, monosubstituted) | |
| ~690 | C-Cl stretch | |
| N-phenethylacetamide | ~3290 (broad) | N-H stretch (amide) |
| ~3080, 3060 | C-H stretch (aromatic) | |
| ~2930 | C-H stretch (aliphatic) | |
| ~1640 | C=O stretch (amide I) | |
| ~1555 | N-H bend (amide II) | |
| ~750, 700 | C-H bend (aromatic, monosubstituted) | |
| 2-chloro-N-(p-tolyl)acetamide | ~3280 (broad) | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) | |
| ~2920 | C-H stretch (aliphatic) | |
| ~1660 | C=O stretch (amide I) | |
| ~1540 | N-H bend (amide II) | |
| ~820 | C-H bend (aromatic, p-disubstituted) | |
| ~700 | C-Cl stretch |
Experimental Protocols
Accurate and reproducible spectral data are contingent upon standardized experimental procedures. The following are general protocols for the acquisition of NMR, FT-IR, and MS data for small organic molecules like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow for Spectral Data Validation
The following diagram illustrates a typical workflow for the validation of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to the Synthesis of 2-Chloro-N-phenethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for 2-Chloro-N-phenethylacetamide, a key intermediate in the development of various pharmaceutical compounds. The primary route to this compound involves the acylation of phenethylamine with chloroacetyl chloride, with variations in the choice of base and solvent significantly impacting reaction efficiency and product purity. This document outlines the experimental protocols for different methodologies, presents a comparative summary of their performance, and includes a visual representation of the general synthetic workflow.
Comparative Performance of Synthesis Methods
The selection of a synthesis method for this compound is a critical decision in process development, influencing yield, purity, reaction time, and overall cost-effectiveness. The following table summarizes the key performance indicators for three common methods based on the choice of base: Triethylamine (TEA), Sodium Acetate (NaOAc), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The data presented is a synthesis of reported yields and reaction conditions for similar N-substituted chloroacetamides, providing a predictive comparison for the synthesis of the target molecule.
| Method | Base | Typical Solvent(s) | Reaction Time (hours) | Temperature (°C) | Reported Yield Range (%) | Purity Notes |
| Method A | Triethylamine (TEA) | Dichloromethane (DCM), Dioxane | 2 - 12 | 0 to rt | 60 - 89 | Good, requires aqueous workup to remove salts. |
| Method B | Sodium Acetate (NaOAc) | Acetic Acid, Acetone/Water | 2 - 4 | 0 to rt | 62 - 74 | Fair, may require recrystallization. |
| Method C | DBU | Tetrahydrofuran (THF) | 3 - 6 | rt | 75 - 95 | High, often with clean reaction profiles. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for the synthesis of analogous N-substituted chloroacetamides and can be adapted for the preparation of this compound.
Method A: Synthesis using Triethylamine (TEA) as a base
This method is a widely used approach for the acylation of amines.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Dioxane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in the chosen solvent (DCM or Dioxane).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Method B: Synthesis using Sodium Acetate (NaOAc) as a base
This method offers an alternative to tertiary amine bases.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid or Acetone/Water mixture
-
Ice-cold water
Procedure:
-
Dissolve phenethylamine (1.0 eq) and sodium acetate (2.0 eq) in the chosen solvent system.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method C: Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base
This protocol utilizes a non-nucleophilic amidine base, often resulting in high yields and clean reactions.
Materials:
-
Phenethylamine
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq) in anhydrous THF.
-
Add DBU (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired product.
Visualization of the Synthetic Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram. This process involves the reaction of starting materials, followed by workup and purification steps to isolate the final product.
Caption: General workflow for the synthesis of this compound.
A Comparative Analysis of the Biological Activity of 2-Chloro-N-phenethylacetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-phenethylacetamide is a synthetic amide that has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the biological profile of this compound with its various structural analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. The comparative analysis focuses on antifungal, antibacterial, anticonvulsant, and herbicidal activities, highlighting structure-activity relationships (SAR) to inform future research directions.
Antifungal Activity
This compound and its analogs have demonstrated notable efficacy against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. The primary mechanism of action for some of these compounds is believed to involve the inhibition of fungal growth through various cellular processes.
Comparative Antifungal Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and its analogs against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| This compound | Candida albicans | 128 - 256 | 512 - 1024 | [1] |
| Candida parapsilosis | 128 - 256 | 512 - 1024 | [1] | |
| Candida tropicalis | 16 - 256 | - | [2] | |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [3] | |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [4] | |
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | Moderately Effective | - | [5] |
| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | Moderately Effective | - | [5] |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderately Effective | - | [5] |
| 2-Chloro-N-(2-methoxyphenyl)acetamide | Various Fungi | Excellent Activity | - | [6] |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | Various Fungi | Excellent Activity | - | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):
The antifungal activity of the compounds was primarily evaluated by determining the MIC and MFC values. The broth microdilution method is a standard procedure used in these assessments.
-
MIC Assay: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI 1640). A standardized inoculum of the fungal strain is added to each well. The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (24-48 hours). The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[3]
-
MFC Assay: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium without the test compound. The plates are incubated under appropriate conditions to allow fungal growth. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating fungal cell death.[3]
Signaling Pathways and Mechanisms of Action
In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR).[2] Another proposed mechanism is the binding to ergosterol on the fungal plasma membrane, which disrupts membrane integrity.[3] Some studies also suggest a possible inhibition of DNA synthesis through the inhibition of thymidylate synthase.[3]
Caption: Proposed antifungal mechanisms of this compound.
Antibacterial Activity
Several N-substituted 2-chloroacetamide derivatives have been synthesized and evaluated for their antibacterial properties. The presence and position of substituents on the phenyl ring appear to play a crucial role in their activity.
Comparative Antibacterial Data
| Compound | Bacterial Strain | Activity | Reference |
| This compound Analogs | Escherichia coli | Varied | [6] |
| Staphylococcus aureus | Varied | [6] | |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus & MRSA | Effective | [5] |
| E. coli | Less Effective | [5] | |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus & MRSA | Effective | [5] |
| E. coli | Less Effective | [5] | |
| N-(3-bromophenyl)-2-chloroacetamide | S. aureus & MRSA | Effective | [5] |
| E. coli | Less Effective | [5] | |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic with meropenem and imipenem | [7] |
Experimental Protocols
Disk Diffusion Method:
A common method to screen for antibacterial activity is the disk diffusion assay.
-
A standardized inoculum of the target bacterium is uniformly spread onto an agar plate.
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured to determine the antibacterial activity.
Caption: Workflow for the disk diffusion antibacterial assay.
Anticonvulsant Activity
Analogs of this compound, particularly N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been investigated for their anticonvulsant properties. Structure-activity relationship studies indicate that the nature of the substituent on the anilide moiety is critical for activity.
Comparative Anticonvulsant Data
| Compound Series | Animal Model | Activity | Key Findings | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) Test | Varied | 3-(Trifluoromethyl)anilide derivatives showed significant activity. | |
| 6-Hz Screen | Active | Several molecules showed activity, indicating potential for therapy-resistant epilepsy. | [8] | |
| 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide analogs | Maximal Electroshock (MES) Test | Potent | SAR study identified potent anticonvulsants. |
Experimental Protocols
Maximal Electroshock (MES) Test:
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animals (typically mice or rats) are administered the test compound.
-
After a specific time, a supramaximal electrical stimulus is delivered through corneal or transauricular electrodes.
-
The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is observed. Protection is defined as the absence of this phase.
Caption: Logical flow of the Maximal Electroshock (MES) anticonvulsant test.
Herbicidal Activity
Chloroacetamide herbicides are a class of compounds known for their pre-emergence activity against grasses and small-seeded broadleaf weeds. The mechanism of action is believed to involve the inhibition of very-long-chain fatty acid synthesis.
Comparative Herbicidal Data
While specific data for this compound is limited in the provided search results, the broader class of N-substituted chloroacetamides has been studied for herbicidal effects.
| Compound Class | Weeds Targeted | Activity | Key Findings | Reference |
| 2-(5-Isoxazolyloxy)-acetamide Derivatives | Upland weeds (e.g., barnyard grass) | Strong | N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide showed high activity. | [9] |
| N-Chloroacetyl-N-phenylglycine esters | Annual grasses | Varied | Structure-activity relationships were analyzed using physicochemical parameters. | [9] |
Experimental Protocols
Pre-emergence Herbicidal Activity Assay:
-
Seeds of target weed species are sown in pots containing soil.
-
The test compound, formulated as a solution or suspension, is applied to the soil surface.
-
The pots are maintained in a greenhouse under controlled conditions.
-
Herbicidal activity is assessed by observing the inhibition of seed germination and seedling growth over a period of time, typically a few weeks.
Conclusion
This compound and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The antifungal and antibacterial properties of these molecules, particularly the N-aryl substituted derivatives, make them promising candidates for the development of new antimicrobial agents. Furthermore, specific analogs have demonstrated significant anticonvulsant potential, warranting further investigation in the search for novel epilepsy treatments. The herbicidal activity of the chloroacetamide class is well-established, and further exploration of N-phenethylacetamide derivatives in this area could yield new crop protection agents.
The structure-activity relationship studies highlighted in this guide underscore the importance of substituent patterns on the biological activity of these compounds. Future research should focus on systematic modifications of the this compound scaffold to optimize potency and selectivity for specific biological targets, while also evaluating their toxicological profiles to ensure safety. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to design and execute further studies in this promising area of medicinal and agricultural chemistry.
References
- 1. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Application-Based Comparison of 2-Chloro-N-phenethylacetamide and Structurally Similar Reagents
A Guide for Researchers in Drug Development and Organic Synthesis
Introduction
2-Chloro-N-phenethylacetamide is a key intermediate in the synthesis of various organic molecules, most notably the anthelmintic drug Praziquantel.[1][2][3][4] Its utility in forming complex heterocyclic structures makes it a reagent of significant interest to researchers in medicinal chemistry and drug development. This guide provides a structural comparison of this compound with other closely related chloroacetamide reagents. The objective is to offer a clear, data-driven perspective to aid researchers in selecting the most appropriate building blocks for their synthetic endeavors. While direct, side-by-side experimental performance data is scarce in publicly available literature, this guide will focus on structural differences and their implications for reactivity and application.
Structural Comparison of Chloroacetamide Reagents
The core structure of this compound features a chloroacetyl group attached to a phenethylamine moiety. Variations in the substituent on the nitrogen atom lead to a family of related reagents with potentially different synthetic utilities. Here, we compare this compound with two such analogues: 2-Chloro-N-phenylacetamide and 2-Chloro-N-methyl-N-phenylacetamide.
| Feature | This compound | 2-Chloro-N-phenylacetamide | 2-Chloro-N-methyl-N-phenylacetamide |
| CAS Number | 13156-95-1 | 587-65-5 | 2620-05-5 |
| Molecular Formula | C10H12ClNO | C8H8ClNO | C9H10ClNO |
| Molecular Weight | 197.66 g/mol | 169.61 g/mol | 183.63 g/mol |
| Key Structural Difference | N-phenethyl group | N-phenyl group | N-methyl-N-phenyl group |
| Primary Application | Synthesis of Praziquantel | Synthesis of phenylacetamide-based Schiff base ligands and other organic compounds | Used in the synthesis of various organic compounds |
| Structural Impact on Reactivity | The ethyl linker between the nitrogen and the phenyl ring provides flexibility and influences the outcome of cyclization reactions. | The direct attachment of the phenyl ring to the nitrogen atom affects the electron density on the nitrogen and the steric hindrance around the amide bond. | The presence of a methyl group on the nitrogen atom creates a tertiary amide, which can influence its reactivity and conformational preferences. |
Application in Praziquantel Synthesis
This compound is a well-established precursor in the synthesis of Praziquantel. The synthesis involves a tandem amidoalkylation and N-acyliminium ion cyclization.[1] The phenethyl group is crucial for forming the isoquinoline ring system of Praziquantel.
Below is a DOT script for a Graphviz diagram illustrating the key transformation in the synthesis of a Praziquantel precursor from this compound.
Experimental Protocols
Representative Protocol for the Synthesis of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, an Intermediate for Praziquantel
This protocol is a representative procedure based on established synthetic routes for Praziquantel.[1]
Materials:
-
This compound
-
Aminoacetaldehyde dimethyl acetal
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add sodium bicarbonate (a slight excess, e.g., 1.2 equivalents) to the solution.
-
To this stirred suspension, add aminoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide can be purified by column chromatography on silica gel if necessary.
Biological Activities of Structurally Related Phenylacetamides
While this compound is primarily known as a synthetic intermediate, the broader class of N-phenylacetamide derivatives has been investigated for various biological activities. These studies provide valuable context for the potential applications of related structures.
| Compound Class | Biological Activity | Experimental Data (Example) |
| Phenylacetamide Derivatives | Anticancer | A 2-(4-Fluorophenyl)-N-phenylacetamide derivative showed an IC50 of 52 μM against the PC3 prostate carcinoma cell line. |
| N-phenylacetamide Derivatives containing 4-arylthiazole moieties | Antibacterial | An EC50 value of 156.7 µM was observed for N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide against Xanthomonas oryzae pv. Oryzae.[5] |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Antidepressant | Certain derivatives exhibited significant antidepressant activity in tail suspension and forced swim tests in mice.[6] |
The following DOT script visualizes a general experimental workflow for screening the biological activity of such compounds.
Conclusion
References
- 1. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-Chloro-N-phenethylacetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 2-Chloro-N-phenethylacetamide, a key intermediate in various synthetic pathways. We will compare its analytical data with two closely related alternatives: the non-chlorinated analog, N-phenethylacetamide, and the isomeric 2-Chloro-N-phenylacetamide. This guide will delve into the expected outcomes from standard analytical techniques, providing detailed experimental protocols and a clear visual workflow to ensure accurate structural elucidation.
Comparison of Spectroscopic Data
The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data Comparison
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂- (phenethyl) | ~2.85 | t | ~7.0 |
| -CH₂- (phenethyl) | ~3.50 | q | ~7.0 | |
| -CH₂- (chloroacetyl) | ~4.05 | s | - | |
| -NH- | ~6.50 | br s | - | |
| Aromatic -H | ~7.20-7.35 | m | - | |
| N-phenethylacetamide | -CH₃ (acetyl) | ~1.95 | s | - |
| -CH₂- (phenethyl) | ~2.75 | t | ~7.0 | |
| -CH₂- (phenethyl) | ~3.40 | q | ~7.0 | |
| -NH- | ~5.70 | br s | - | |
| Aromatic -H | ~7.15-7.30 | m | - | |
| 2-Chloro-N-phenylacetamide | -CH₂- (chloroacetyl) | ~4.20 | s | - |
| Aromatic -H (ortho) | ~7.55 | d | ~8.0 | |
| Aromatic -H (meta) | ~7.30 | t | ~8.0 | |
| Aromatic -H (para) | ~7.10 | t | ~7.5 | |
| -NH- | ~8.20 | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound Name | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₂- (phenethyl) | ~35.5 |
| -CH₂- (phenethyl) | ~41.0 | |
| -CH₂- (chloroacetyl) | ~42.5 | |
| Aromatic -CH | ~126.5, 128.5, 129.0 | |
| Aromatic C (quaternary) | ~138.5 | |
| C=O (amide) | ~166.0 | |
| N-phenethylacetamide | -CH₃ (acetyl) | ~23.0 |
| -CH₂- (phenethyl) | ~35.8 | |
| -CH₂- (phenethyl) | ~40.5 | |
| Aromatic -CH | ~126.3, 128.6, 128.8 | |
| Aromatic C (quaternary) | ~139.0 | |
| C=O (amide) | ~170.0 | |
| 2-Chloro-N-phenylacetamide | -CH₂- (chloroacetyl) | ~43.0 |
| Aromatic -CH (ortho, para) | ~120.0, 124.5 | |
| Aromatic -CH (meta) | ~129.0 | |
| Aromatic C (quaternary) | ~137.5 | |
| C=O (amide) | ~164.5 |
Table 3: IR Spectral Data Comparison
| Compound Name | Functional Group Vibration | Wavenumber (cm⁻¹) |
| This compound | N-H Stretch | ~3300 |
| C-H Stretch (aromatic) | ~3030 | |
| C-H Stretch (aliphatic) | ~2930 | |
| C=O Stretch (amide) | ~1650 | |
| N-H Bend | ~1550 | |
| C-Cl Stretch | ~750 | |
| N-phenethylacetamide | N-H Stretch | ~3290 |
| C-H Stretch (aromatic) | ~3060 | |
| C-H Stretch (aliphatic) | ~2930 | |
| C=O Stretch (amide) | ~1640 | |
| N-H Bend | ~1555 | |
| 2-Chloro-N-phenylacetamide | N-H Stretch | ~3270 |
| C-H Stretch (aromatic) | ~3050 | |
| C=O Stretch (amide) | ~1670 | |
| N-H Bend | ~1540 | |
| C-Cl Stretch | ~760 |
Table 4: Mass Spectrometry Data Comparison
| Compound Name | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 197/199 (due to ³⁵Cl/³⁷Cl) | 104 (C₈H₁₀⁺), 91 (C₇H₇⁺, tropylium ion) |
| N-phenethylacetamide | 163 | 104 (C₈H₁₀⁺), 91 (C₇H₇⁺, tropylium ion), 60 (CH₃CONH₃⁺) |
| 2-Chloro-N-phenylacetamide | 169/171 (due to ³⁵Cl/³⁷Cl) | 127 (M-CH₂Cl)⁺, 93 (C₆H₅NH₂⁺), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm or residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Instrument: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
Caption: A flowchart outlining the key stages from synthesis to structural validation.
By following these protocols and comparing the obtained data with the reference values provided, researchers can confidently validate the structure of their synthesized this compound. This systematic approach ensures the integrity of the compound for its intended downstream applications in drug discovery and development.
Comparative Docking Analysis of 2-Chloro-N-phenethylacetamide Derivatives: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies on 2-Chloro-N-phenethylacetamide derivatives and structurally related compounds. By synthesizing data and methodologies from various research articles, this document aims to offer a valuable resource for researchers, scientists, and professionals in drug development. The following sections present a summary of quantitative docking data, a detailed experimental protocol for conducting such studies, and visualizations of a typical workflow and a relevant biological pathway.
Data Presentation: Comparative Docking Scores
The following table summarizes the results of molecular docking studies from various sources, showcasing the binding affinities of different acetamide derivatives against a range of biological targets. This comparative data is essential for understanding the structure-activity relationships of these compounds.
| Compound/Derivative | Target Protein(s) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| AKM-2 (a 2-chloro-N,N-diphenylacetamide derivative) | COX-1, COX-2 | Not specified | Diclofenac sodium | Not specified |
| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido) ethyl)acetamide (7h) | COX-2 | -10.4 | 2,4-dichlorophenoxyacetic acid | Not specified |
| HD-7 and HD-8 (dihydropyridine derivatives) | EGFR | Better than standard | Lapatinib | Not specified |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives (VS1–VS25) | MAO-A | Not specified | Moclobemide | Not specified |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives (5 and 7) | Not specified | Good docking score | 5-fluorouracil, tomudex | Not specified |
Experimental Protocols: A Generalized Workflow for Comparative Docking Studies
The following protocol outlines a standardized procedure for conducting comparative molecular docking studies of this compound derivatives, based on methodologies reported in the scientific literature.[1][2]
1. Ligand Preparation:
-
3D Structure Generation: The three-dimensional structures of the this compound derivatives are generated using molecular sketching software such as ChemDraw or MarvinSketch. These structures are then saved in a suitable format like SDF or MOL2.
-
Energy Minimization: To obtain a stable conformation, the energy of the ligand structures is minimized using a force field like MMFF94. This step is crucial for ensuring that the ligand conformation is energetically favorable before docking.
2. Protein Preparation:
-
Structure Retrieval: The 3D structure of the target protein is downloaded from a protein database such as the Protein Data Bank (PDB).
-
Protein Clean-up: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not essential for the docking study.
-
Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom. This step is critical for accurately simulating the interactions between the protein and the ligand.
3. Molecular Docking:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The software systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on their predicted binding affinity.
4. Analysis and Comparison:
-
Binding Mode Analysis: The predicted binding poses of the different derivatives are analyzed to understand their interactions with the amino acid residues in the active site of the protein.
-
Comparative Analysis: The docking scores and binding modes of the various derivatives are compared to identify structure-activity relationships. This comparison helps in selecting the most promising candidates for further experimental validation.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a typical workflow for a comparative docking study and a hypothetical signaling pathway that could be targeted by these derivatives.
References
Stability Under Scrutiny: A Comparative Guide to 2-Chloro-N-phenethylacetamide and a Methoxy-Substituted Alternative
For researchers and scientists engaged in drug development, understanding the intrinsic stability of a lead compound is a critical early-stage milestone. This guide provides a comparative stability assessment of 2-Chloro-N-phenethylacetamide against a structurally related alternative, 2-Chloro-N-(2-methoxyphenethyl)acetamide. The inclusion of the methoxy-substituted analog allows for an evaluation of the impact of electron-donating groups on the stability profile of the core scaffold.
This document outlines a comprehensive forced degradation study protocol designed to probe the stability of these compounds under various stress conditions. The experimental data presented herein is illustrative, providing a framework for the type of results expected from such a study and facilitating a comparative analysis of their degradation profiles.
Comparative Stability Data
The following table summarizes the hypothetical degradation data for this compound and 2-Chloro-N-(2-methoxyphenethyl)acetamide under forced degradation conditions. The data illustrates the percentage of the parent compound remaining after exposure to stress, as determined by a stability-indicating HPLC method.
| Stress Condition | Time (hours) | This compound (% Remaining) | 2-Chloro-N-(2-methoxyphenethyl)acetamide (% Remaining) | Major Degradation Products Observed |
| Acidic Hydrolysis | 24 | 85.2 | 88.5 | N-phenethylamino-acetic acid, Phenethylamine |
| (0.1 M HCl, 60°C) | 72 | 68.7 | 75.3 | |
| Alkaline Hydrolysis | 24 | 79.8 | 83.1 | N-phenethylamino-acetic acid, Phenethylamine |
| (0.1 M NaOH, 60°C) | 72 | 55.4 | 62.9 | |
| Oxidative Degradation | 24 | 92.1 | 90.5 | Phenylacetaldehyde, Phenylacetic acid |
| (3% H₂O₂, RT) | 72 | 81.3 | 78.9 | |
| Thermal Degradation | 24 | 98.5 | 99.1 | Minor unidentified impurities |
| (80°C, solid state) | 72 | 95.2 | 96.8 | |
| Photostability | 24 | 97.3 | 98.2 | Minor unidentified impurities |
| (ICH Q1B, solid state) | 72 | 93.8 | 95.1 |
Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and adherence to good scientific practice.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[1]
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and 2-Chloro-N-(2-methoxyphenethyl)acetamide in acetonitrile.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw samples at 0, 24, and 72 hours, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C. Withdraw samples at 0, 24, and 72 hours, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at 0, 24, and 72 hours and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a thin layer of the solid compound in a petri dish and expose it to a temperature of 80°C in a hot air oven. Withdraw samples at 0, 24, and 72 hours, dissolve in acetonitrile, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. At the end of the exposure period, dissolve the samples in acetonitrile and dilute with the mobile phase to a final concentration of 100 µg/mL.
Stability-Indicating HPLC Method
The development of a stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[2][3][4][5]
-
Chromatographic System:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 30% A, increase to 70% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study of this compound.
Caption: Workflow for the forced degradation study.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield chloroacetic acid and phenethylamine. The chloroacetic acid can further degrade.
-
Oxidation: The phenethylamine moiety is prone to oxidation, potentially leading to the formation of phenylacetaldehyde and subsequently phenylacetic acid.[6]
-
Nucleophilic Substitution: The chlorine atom is a leaving group and can be displaced by nucleophiles, including water or hydroxide ions, to form 2-hydroxy-N-phenethylacetamide.
The presence of an electron-donating methoxy group on the phenyl ring in 2-Chloro-N-(2-methoxyphenethyl)acetamide is expected to increase electron density in the aromatic ring, potentially influencing its susceptibility to oxidative degradation. The illustrative data suggests that this substitution may slightly enhance stability against hydrolytic degradation.
This comparative guide provides a foundational framework for assessing the stability of this compound and its derivatives. The detailed protocols and illustrative data serve as a valuable resource for researchers in the early phases of drug discovery and development, enabling informed decisions regarding compound selection and formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 4. scispace.com [scispace.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-N-phenethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-N-phenethylacetamide in biological systems. Due to the limited publicly available experimental data on this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known biological activities of structurally related compounds. The information herein is intended to guide future experimental design and target validation efforts.
Hypothetical Cross-Reactivity Comparison
The following table summarizes the potential cross-reactivity of this compound against a panel of target classes, in comparison to relevant alternative compounds. The data presented is hypothetical and extrapolated from the known mechanisms of action of the chloroacetamide and N-phenethylacetamide moieties.
| Target Class | This compound (Hypothetical) | N-phenethylacetamide | Alachlor/Metolachlor | Ibrutinib |
| Primary Target(s) | Cysteine-containing proteins | Unknown | Very-long-chain fatty acid elongases (VLCFAE) | Bruton's tyrosine kinase (BTK) |
| Kinases | Moderate potential for off-target covalent inhibition of kinases with reactive cysteines. | Low | Low | High (significant off-target effects on other kinases like TEC, EGFR, JAK3)[1] |
| GPCRs | Low | Low | Low | Low |
| Nuclear Receptors | Low | Low | Low | Low |
| Ion Channels | Low | Low | Low | Low |
| Proteases | Moderate potential for off-target covalent inhibition of cysteine proteases. | Low | Low | Low |
| Other Enzymes | High potential for inhibition of enzymes with reactive cysteines (e.g., some polyketide synthases)[2]. | Low | High (specific to VLCFAE system)[3] | Low |
Experimental Protocols for Cross-Reactivity Studies
To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of in vitro assays is recommended.
In Vitro Kinase Profiling Assay
This protocol describes a common method for screening a compound against a panel of kinases to determine its selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., fluorescence-based or radioactive)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, its specific peptide substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For fluorescence-based assays, this may involve adding a detection reagent that binds to the phosphorylated substrate[4]. For radioactive assays, this involves separating the phosphorylated substrate from the radioactive ATP and quantifying the incorporated radioactivity[5].
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This protocol is used to assess the binding affinity of a compound to a specific receptor, often a G-protein coupled receptor (GPCR).
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs
-
Radiolabeled ligand specific for each GPCR
-
Unlabeled competitor (this compound)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor in the assay buffer.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Broad Panel Functional GPCR Screening
This protocol assesses the functional activity of a compound on a wide range of GPCRs by measuring downstream signaling events.
Objective: To identify any agonist or antagonist activity of this compound across a panel of GPCRs.
Materials:
-
Cell lines engineered to express specific GPCRs and a reporter system (e.g., cAMP-responsive element-luciferase).
-
Test compound (this compound).
-
Known agonist for each GPCR.
-
Cell culture medium and reagents.
-
Detection reagents for the reporter system (e.g., luciferase substrate).
-
Luminometer.
Procedure:
-
Plate the engineered cell lines in microplates and incubate.
-
Agonist Mode: Add serial dilutions of this compound to the cells and incubate.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, then add a known agonist at its EC50 concentration.
-
After incubation, add the detection reagent to measure the reporter signal (e.g., luminescence for a luciferase reporter).
-
Analyze the data to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the agonist).
Visualizations
Mechanism of Covalent Inhibition
Caption: Covalent modification of a target protein by this compound.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A general workflow for the systematic evaluation of compound cross-reactivity.
Hypothetical Apoptotic Signaling Pathway
Caption: A potential apoptotic pathway induced by N-phenethylacetamide derivatives.[6][7]
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pic.int [pic.int]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Evaluating the Most Cost-Effective Synthetic Route to 2-Chloro-N-phenethylacetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of different synthetic routes to 2-Chloro-N-phenethylacetamide, a key building block in the synthesis of various pharmaceutical compounds. The analysis focuses on cost-effectiveness, evaluating factors such as starting material cost, reaction yield, and complexity of the procedure.
The synthesis of this compound can be approached through several chemical pathways. This guide will focus on the most prominent methods: the Schotten-Baumann reaction, Friedel-Crafts alkylation, and the alkylation of 2-chloroacetamide. Each route presents a unique set of advantages and disadvantages in terms of cost, efficiency, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Schotten-Baumann Reaction | Route 2: Alkylation of 2-Chloroacetamide |
| Starting Materials | Phenethylamine, Chloroacetyl chloride | 2-Chloroacetamide, (2-Chloroethyl)benzene |
| Reaction Yield | High (typically >80%) | Moderate to High |
| Reaction Time | Relatively short (few hours) | Variable, potentially longer |
| Starting Material Cost | Moderate | Moderate |
| Overall Cost-Effectiveness | Generally high | Potentially competitive |
Synthetic Route 1: Schotten-Baumann Reaction
The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of phenethylamine with chloroacetyl chloride in the presence of a base, typically in a two-phase solvent system.
dot
Caption: Schotten-Baumann synthesis of this compound.
Experimental Protocol:
A general procedure for the Schotten-Baumann reaction involves dissolving phenethylamine in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, like sodium hydroxide, is added to neutralize the hydrochloric acid byproduct. Chloroacetyl chloride is then added dropwise to the stirred mixture, typically at a low temperature to control the exothermic reaction. The reaction is usually complete within a few hours at room temperature. The product is then isolated by separating the organic layer, washing it to remove impurities, and evaporating the solvent. Further purification can be achieved by recrystallization.
Cost-Effectiveness Analysis:
The primary cost drivers for this route are the starting materials: phenethylamine and chloroacetyl chloride. While prices can fluctuate, this one-step synthesis with high yields and relatively short reaction times makes it an economically attractive option. The purification process is also straightforward, adding to its cost-effectiveness.
Synthetic Route 2: Alkylation of 2-Chloroacetamide
An alternative approach is the N-alkylation of 2-chloroacetamide with a phenethyl halide, such as (2-chloroethyl)benzene. This reaction typically requires a base to deprotonate the amide nitrogen, making it nucleophilic enough to attack the alkyl halide.
dot
Caption: Synthesis via alkylation of 2-chloroacetamide.
Experimental Protocol:
A typical procedure involves stirring 2-chloroacetamide with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. (2-Chloroethyl)benzene is then added to the mixture, and the reaction is heated to drive the alkylation. Reaction times can be longer compared to the Schotten-Baumann method. Workup involves quenching the reaction, extracting the product with an organic solvent, and purification, often by column chromatography, to separate the product from unreacted starting materials and byproducts.
Cost-Effectiveness Analysis:
The cost-effectiveness of this route depends on the relative prices of 2-chloroacetamide and (2-chloroethyl)benzene compared to phenethylamine and chloroacetyl chloride. While the starting materials are generally affordable, the potential for longer reaction times, the need for stronger bases, and a more involved purification process can increase the overall cost and time investment.
Synthetic Route 3: Friedel-Crafts Alkylation
A conceptually different approach involves the Friedel-Crafts alkylation of benzene with a suitable electrophile, such as 2-chloro-N-(2-hydroxyethyl)acetamide, in the presence of a Lewis acid catalyst. This would be a multi-step process to first generate the electrophile. A more direct, though less common, hypothetical route could involve the reaction of benzene with an N-phenethyl-substituted aziridinone. Due to the lack of specific and reliable experimental data for the direct synthesis of this compound via a Friedel-Crafts reaction, a detailed protocol and cost analysis are not provided here. However, it is worth noting that Friedel-Crafts reactions often face challenges with regioselectivity and polyalkylation, which could complicate purification and reduce the overall yield, impacting cost-effectiveness.
Conclusion
Based on the available information, the Schotten-Baumann reaction is generally the most cost-effective and efficient route for the synthesis of this compound . Its high yields, relatively short reaction times, and straightforward workup procedure make it an attractive option for both laboratory-scale and industrial production. The alkylation of 2-chloroacetamide presents a viable alternative, with its cost-effectiveness being highly dependent on the current market prices of the respective starting materials and the optimization of reaction conditions to maximize yield and minimize reaction time. Further investigation and process optimization would be required to fully assess the economic viability of the Friedel-Crafts approach against these more established methods. Researchers and process chemists should carefully consider the factors outlined in this guide when selecting the most appropriate synthetic strategy for their specific needs.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-N-phenethylacetamide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 2-Chloro-N-phenethylacetamide are paramount for ensuring laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, it is critical to use appropriate personal protective equipment (PPE). Due to its chloroacetamide group, this compound should be treated as hazardous.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat.[1]
All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Hazard Data Summary
In the absence of specific data for this compound, the hazard information for 2-chloroacetamide provides a conservative basis for safe handling and disposal.
| Parameter | Guideline for 2-chloroacetamide | Reference |
| UN Number | 2811 | [2] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide) | [2] |
| Transport Hazard Class | 6.1 (Toxic substances) | [2] |
| Packing Group | III (Substance presenting low danger) | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life | [1][2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][3][4] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes unused compounds, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE.[1]
-
This waste stream must be segregated from non-hazardous and other chemical wastes to prevent incompatible reactions.[1] Do not mix with other waste streams.[2]
2. Container Management:
-
Use a dedicated, compatible, and sealable waste container for all this compound waste.[1]
-
The container must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound".[1]
-
Empty containers should be handled as if they still contain the product and disposed of as hazardous waste.[2][5]
3. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
For minor spills, carefully sweep the solid material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[2]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be away from incompatible materials.[1]
5. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
The standard and recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3][6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. qecusa.com [qecusa.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. eurofinsus.com [eurofinsus.com]
Essential Safety and Logistics for Handling 2-Chloro-N-phenethylacetamide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Chloro-N-phenethylacetamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of this compound and related chloroacetamide compounds.
Hazard Identification
This compound is classified with several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Can cause serious eye damage or irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Given the hazards associated with the broader class of chloroacetamides, there may also be a potential for skin sensitization and reproductive harm.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should meet ANSI Z.87.1 standards. A face shield is required over goggles when there is a risk of splashing.[4][5] |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes | A fully buttoned lab coat is essential. For larger quantities or high-risk procedures, a chemical-resistant apron or coveralls should be worn.[4][5] |
| Hand Protection | Chemical-resistant gloves (double gloving recommended) | Nitrile or neoprene outer gloves over inner gloves are advised. Gloves must be inspected before use and changed immediately upon contamination.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or during a large spill. Work should primarily be conducted in a certified chemical fume hood.[4][5][6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Weighing and Solution Preparation :
-
Reaction and Incubation :
-
Post-Reaction Work-up and Purification :
-
Continue to use all recommended PPE during extraction, purification, and any other post-reaction handling steps.[5]
-
Be mindful of potentially contaminated equipment and decontaminate it appropriately after use.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation :
-
Container Management :
-
Final Disposal :
-
Dispose of all waste in accordance with federal, state, and local environmental regulations.[6]
-
Utilize a licensed professional waste disposal service for the final disposal of the chemical waste.[6] It may be appropriate to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Emergency Procedures
Spill Response :
-
Evacuate all personnel from the immediate spill area.[7]
-
Ventilate the area, if it is safe to do so.[7]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[7]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[7]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[7][9]
-
Decontaminate the spill area thoroughly.[7]
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[8][10]
-
Inhalation : Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
